1-Ethylpiperidin-4-one oxime
Description
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Properties
IUPAC Name |
N-(1-ethylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQOVJQOSPDVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 1-Ethylpiperidin-4-one oxime
An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Ethylpiperidin-4-one Oxime
Executive Summary
1-Ethylpiperidin-4-one oxime is a derivative of the versatile synthetic intermediate, 1-Ethylpiperidin-4-one. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its derivatives, including oximes, of significant interest to researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of the chemical properties, stability, synthesis, and analytical characterization of 1-Ethylpiperidin-4-one oxime, designed for scientists and professionals in the field. By synthesizing data from analogous compounds and established chemical principles, this document offers field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.
Core Chemical and Physical Properties
Understanding the fundamental properties of 1-Ethylpiperidin-4-one oxime and its parent ketone is crucial for its synthesis, handling, and application. While specific experimental data for the oxime is not broadly published, its properties can be reliably predicted from its structure and the extensive data available for its precursor.
Properties of 1-Ethylpiperidin-4-one Oxime
The oxime is prepared from its corresponding ketone, and its primary identifiers are summarized below. It is a useful research chemical and building block.[]
| Property | Value | Source |
| IUPAC Name | N-(1-ethylpiperidin-4-ylidene)hydroxylamine | [] |
| CAS Number | 272442-34-9 | [] |
| Molecular Formula | C₇H₁₄N₂O | [] |
| Molecular Weight | 142.2 g/mol | [] |
| Canonical SMILES | CCN1CCC(=NO)CC1 | [] |
Properties of Precursor: 1-Ethylpiperidin-4-one
The precursor, 1-Ethylpiperidin-4-one, is a well-characterized compound, and its properties provide essential context for working with the oxime derivative. It is a colorless to light yellow liquid that is miscible with water.[3][4]
| Property | Value | Source |
| Synonyms | N-Ethyl-4-piperidone, 1-Ethyl-4-oxopiperidine | [3] |
| CAS Number | 3612-18-8 | [5] |
| Molecular Formula | C₇H₁₃NO | [5] |
| Molecular Weight | 127.18 g/mol | [5][6] |
| Appearance | Colorless to light orange/yellow clear liquid | [3][4] |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 46-48 °C @ 1 mmHg (173-175 °C at atm. pressure) | [3][4][7] |
| Density | 0.944 g/mL at 25 °C | [4][7] |
| Flash Point | 70 °C (156 °F) | [4] |
| Water Solubility | Miscible | [4] |
| Storage Temp. | 2-8 °C | [4] |
Synthesis and Purification
Scientific Rationale
The conversion of a ketone to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-Ethylpiperidin-4-one. This is typically performed in the presence of a mild base to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile. The reaction equilibrium is driven forward by the formation of a stable C=N double bond and the elimination of water. Microwave-assisted synthesis has been shown to be a highly efficient method for preparing oximes, offering significantly reduced reaction times and improved yields compared to traditional reflux techniques.
Experimental Protocol: Oximation of 1-Ethylpiperidin-4-one
This protocol describes a robust method for synthesizing 1-Ethylpiperidin-4-one oxime.
Materials:
-
1-Ethylpiperidin-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol (or other suitable solvent like acetonitrile)[8]
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Ethylpiperidin-4-one (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.5 eq) to the solution.[8]
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C). The choice of temperature depends on the desired reaction rate. For an alternative high-efficiency method, microwave irradiation at 80°C for 20 minutes can be employed.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting ketone spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in deionized water and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Ethylpiperidin-4-one oxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.[1]
Stability and Storage
Stability Profile
-
Precursor Stability: The parent ketone, 1-Ethyl-4-piperidone, is listed as stable under normal conditions.[9]
-
Thermal Stability: The compound should be kept away from open flames, hot surfaces, and other sources of ignition.[9] Heating may lead to decomposition.
-
pH Sensitivity: Oximes can be susceptible to hydrolysis back to the corresponding ketone and hydroxylamine under strongly acidic conditions. Under specific acidic catalysis, they can also undergo the Beckmann rearrangement. Stability is generally better under neutral or slightly basic conditions.
-
Incompatibilities: The compound is expected to be incompatible with strong oxidizing agents and strong bases, similar to its precursor.[9]
Recommended Storage Conditions
To ensure long-term integrity, 1-Ethylpiperidin-4-one oxime should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Storage at refrigerated temperatures (2-8°C), as recommended for the precursor, is advisable.[4] Protection from light is also recommended to prevent potential photochemical degradation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation.[11]
-
¹H NMR: Expected signals include a triplet and quartet for the N-ethyl group, and complex multiplets for the diastereotopic protons on the piperidine ring. The hydroxyl proton of the oxime may appear as a broad singlet.
-
¹³C NMR: Key signals will include those for the N-ethyl carbons, the piperidine ring carbons, and a characteristic downfield signal for the C=N carbon, typically observed in the 150-160 ppm range.[11] The stereochemistry of piperidin-4-one oximes can be investigated in detail using NMR.[12]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include a medium C=N stretch (~1650 cm⁻¹), a broad O-H stretch (~3200-3400 cm⁻¹), and C-H stretching bands (~2800-3000 cm⁻¹).[10]
Safety and Handling
Hazard Assessment
A specific Safety Data Sheet (SDS) for 1-Ethylpiperidin-4-one oxime is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of its precursor and related piperidine structures.
-
1-Ethylpiperidin-4-one Hazards: The precursor is a combustible liquid that causes skin irritation and serious eye irritation.[6]
-
General Piperidine Hazards: Piperidine and its simple derivatives can be harmful if swallowed, toxic in contact with skin, and cause respiratory tract irritation.[13][14]
Based on this, 1-Ethylpiperidin-4-one oxime should be handled as a compound that is potentially combustible, harmful, and irritating to the skin, eyes, and respiratory system.
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[9]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion
1-Ethylpiperidin-4-one oxime represents a valuable building block for chemical synthesis, particularly in the realm of drug discovery. This guide has detailed its core chemical properties, drawing upon the well-documented data of its parent ketone. A reliable synthetic protocol, recommendations for stable storage, and a comprehensive analytical workflow have been provided to ensure researchers can produce and validate this compound with confidence. By adhering to the outlined safety and handling procedures, professionals can safely integrate this versatile intermediate into their research and development pipelines.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77159, 1-Ethylpiperidin-4-one. Retrieved from [Link]
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Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Ethyl-4-piperidone in NIST Chemistry WebBook. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Retrieved from [Link]
-
PubMed. (2010). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Retrieved from [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Retrieved from [Link]
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Technical Guide: 1-Ethylpiperidin-4-one Oxime as a Pharmacological Scaffold
[1]
Executive Summary
1-Ethylpiperidin-4-one oxime represents a versatile "privileged structure" in medicinal chemistry.[1] Unlike its quaternary pyridinium analogs (e.g., 2-PAM) used strictly as peripheral antidotes, this tertiary amine scaffold offers unique potential for Central Nervous System (CNS) penetration due to its ability to exist in equilibrium between ionized and non-ionized forms at physiological pH.
This guide analyzes its role as a pharmacophore in two primary domains:
Structural & Electronic Analysis
The pharmacophore is defined by three critical interaction vectors:
| Feature | Chemical Nature | Pharmacological Function |
| Piperidine Nitrogen (N1) | Tertiary Amine ( | Cationic Anchor: At physiological pH (7.4), it is predominantly protonated, allowing ionic bonding with anionic aspartate residues in GPCRs (e.g., Muscarinic |
| Oxime Moiety (=N-OH) | Amphoteric | H-Bond Pivot: Acts as both a hydrogen bond donor (OH) and acceptor (N).[1] Critical for interacting with serine/threonine residues or chelating metal ions in metalloenzymes.[1] |
| N-Ethyl Substituent | Hydrophobic | Steric/Lipophilic Tuning: Provides a minimal steric footprint.[1] In SAR studies, this is often the baseline for optimization; replacing ethyl with benzyl/phenethyl often increases affinity via |
Conformation
The piperidine ring predominantly adopts a chair conformation .[1] The oxime group at C4 introduces rigidity, enforcing a specific vector for the hydroxyl group. This geometric constraint is vital for distinguishing between receptor subtypes (e.g.,
Synthetic Methodologies
The synthesis of 1-Ethylpiperidin-4-one oxime is a two-step process starting from commercially available precursors.[1]
Pathway Diagram
The following diagram illustrates the synthesis and downstream derivatization logic.
Figure 1: Synthetic route from piperidin-4-one to the oxime scaffold and subsequent ether derivatives.
Detailed Protocol 1: Synthesis of 1-Ethylpiperidin-4-one Oxime[1]
Reagents: 1-Ethyl-4-piperidone (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%), Water.
-
Preparation: Dissolve Hydroxylamine HCl (0.83 g) and Sodium Acetate (1.23 g) in a minimum amount of water (approx. 5 mL).
-
Addition: Add this aqueous solution to a stirring solution of 1-Ethyl-4-piperidone (1.27 g) in Ethanol (20 mL).
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor consumption of ketone by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Isolation: Evaporate ethanol under reduced pressure. Dilute residue with water (10 mL) and cool in an ice bath.
-
Neutralization: Adjust pH to ~10 using 10% NaOH solution to precipitate the free base oxime.[1]
-
Extraction: Extract with Dichloromethane (3 x 15 mL). Dry combined organics over anhydrous
. -
Purification: Recrystallize from Ethanol/Ether or use column chromatography if oil persists.[1]
-
Expected Yield: 75-85%[1]
-
Characterization: IR (KBr): 3200-3400 cm⁻¹ (OH), 1640 cm⁻¹ (C=N).
-
Pharmacological Applications[1][2][3][4][5][6]
A. Antimicrobial Activity (Oxime Ethers)
The oxime itself possesses moderate activity, but its O-alkylated derivatives (Oxime Ethers) are significantly more potent.[1] The lipophilic ether tail facilitates penetration through bacterial cell walls.[1]
Mechanism: The oxime ether moiety interferes with bacterial cell wall synthesis or DNA replication, potentially via chelation of active site metal ions in bacterial enzymes.
SAR Insight:
-
O-Benzyl ethers show higher potency against S. aureus and E. coli than simple O-methyl ethers.[1]
-
Substitution at C3/C5: Introducing methyl or phenyl groups at the 3 and 5 positions of the piperidine ring creates steric bulk that can enhance selectivity and metabolic stability.
B. Cholinergic System & AChE Reactivation
Unlike quaternary pyridinium oximes (e.g., Pralidoxime/2-PAM) which cannot cross the Blood-Brain Barrier (BBB), 1-Ethylpiperidin-4-one oxime is a tertiary amine.[1]
-
Pro-drug Potential: It can cross the BBB in its uncharged form.[1] Once in the CNS (lower pH environment of certain compartments), it protonates, activating the cationic anchor.
-
Reactivation Logic: The oxime oxygen acts as a nucleophile to attack the phosphorus atom of organophosphate-inhibited AChE.[1] While less potent than 2-PAM due to the lack of an aromatic ring to stabilize the transition state, it serves as a lead compound for non-quaternary central reactivators .
Pharmacophore Mapping (Mechanism of Action)
The following diagram maps the specific interactions of the scaffold within a theoretical muscarinic or AChE active site.
Figure 2: Pharmacophore map showing the tripartite interaction mode of the scaffold.
References
-
Sahu, S. K., et al. (2013).[1][2] "Piperidin-4-one: The Potential Pharmacophore."[1][3][4][2] Mini-Reviews in Medicinal Chemistry.
-
Ramalingan, C., et al. (2006).[1][5] "Synthesis, stereochemistry and antimicrobial evaluation of substituted piperidin-4-one oxime ethers." European Journal of Medicinal Chemistry.
-
Jokanović, M. (2009).[1][6] "Pyridinium oximes as cholinesterase reactivators." Current Medicinal Chemistry.
-
PubChem. (2025).[1] "1-Ethyl-4-piperidone Compound Summary." National Library of Medicine.[1]
-
ChemicalBook. (2025).[1][3] "1-Ethyl-4-piperidone Properties and Synthesis."
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- 6. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Nuances of Six-Membered Rings: A Technical Guide to the Stereochemistry and Conformational Analysis of Piperidin-4-one Oximes
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to present substituents in well-defined three-dimensional orientations. Among its many derivatives, the piperidin-4-one scaffold serves as a versatile synthetic intermediate, readily modified to explore a vast chemical space.[2][3] The introduction of an oxime at the C-4 position imparts a new layer of structural and functional complexity. This guide provides an in-depth exploration of the stereochemical and conformational intricacies of piperidin-4-one oximes, offering field-proven insights for researchers in drug development and organic synthesis. Understanding these nuances is paramount, as the specific three-dimensional arrangement of atoms dictates molecular recognition, receptor binding, and ultimately, biological activity.[1][4]
The Stereochemical Landscape: E/Z Isomerism and Ring Conformation
The stereochemistry of piperidin-4-one oximes is defined by two primary features: the geometric isomerism of the C=N-OH bond and the conformational dynamics of the piperidine ring.
E/Z Isomerism of the Oxime Moiety
The formation of an oxime from a piperidin-4-one introduces a stereocenter at C-4, resulting in two geometric isomers, designated as E and Z. The descriptor refers to the spatial relationship between the hydroxyl group (-OH) and the C-3 or C-5 position of the piperidine ring. The selective synthesis or separation of these isomers is critical, as their differing spatial arrangements can lead to distinct chemical reactivity and biological profiles.
-
E-isomer: The hydroxyl group is oriented anti to the C-3 methylene group and syn to the C-5 methylene group.
-
Z-isomer: The hydroxyl group is oriented syn to the C-3 methylene group and anti to the C-5 methylene group.
The determination of the E/Z configuration is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A key diagnostic feature is the chemical shift of the protons on the carbons alpha to the oxime (C-3 and C-5). The anisotropic effect of the oxime's hydroxyl group deshields the protons that are syn to it. Consequently:
-
In the E-isomer , the C-5 protons will typically resonate at a downfield (higher ppm) chemical shift compared to the C-3 protons.
-
In the Z-isomer , the C-3 protons will be shifted downfield relative to the C-5 protons.
Further confirmation can be obtained using 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between the oxime -OH proton and the syn-disposed protons on the ring.
Conformational Dynamics of the Piperidine Ring
Like cyclohexane, the piperidine ring is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and common conformation is the chair . However, depending on the substitution pattern, other higher-energy conformations such as the boat , twist-boat , or a distorted chair can become significantly populated or even preferred.[2][5]
The conformational preference is a delicate balance of steric and electronic factors:
-
Steric Hindrance: Bulky substituents at the C-2, C-3, C-5, and C-6 positions generally prefer to occupy the more spacious equatorial positions in a chair conformation to minimize unfavorable 1,3-diaxial interactions.
-
N-Substitution: The nature of the substituent on the nitrogen atom profoundly influences the ring's conformation. N-acyl or N-nitroso groups, for instance, can introduce planar character around the nitrogen, leading to steric clashes that may favor a boat or twist-boat conformation to alleviate strain.[5]
-
Oxime Group Influence: The introduction of the sp²-hybridized carbon at C-4 causes a flattening of the ring in that region.[6] This can alter the energetic landscape, making the barrier to ring inversion lower and potentially stabilizing non-chair forms.
Studies have shown that sterically less hindered piperidin-4-one oximes, such as those with only methyl groups at C-3, tend to adopt a stable chair conformation with substituents in equatorial positions.[2] However, the introduction of multiple bulky substituents, like di-methyl substitution at both C-3 and C-5, can force the ring into a twist-boat conformation to avoid severe steric clashes.[5] In some cases, such as with certain N-nitroso derivatives, the piperidine ring has been observed to adopt a distorted boat conformation.[5]
The following diagram illustrates the equilibrium between the two chair conformers and the higher-energy twist-boat form.
Caption: Conformational equilibrium in substituted piperidine rings.
Synthesis of Piperidin-4-one Oximes: A Practical Workflow
The synthesis of these target molecules is typically a two-step process: formation of the piperidin-4-one core, followed by oximation.
Step 1: Synthesis of the Piperidin-4-one Core
The Mannich condensation is a robust and widely employed method for constructing 2,6-disubstituted piperidin-4-one scaffolds.[2][7] It involves a one-pot reaction between an aldehyde, a ketone with at least one α-hydrogen, and an amine source (typically ammonium acetate).
Caption: Workflow for Mannich condensation to form piperidin-4-one.
Experimental Protocol: Synthesis of r(2),c(6)-Diphenyl-t(3)-methylpiperidin-4-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (0.1 mol), ethyl methyl ketone (0.05 mol), and ammonium acetate (0.05 mol) in 95% ethanol (100 mL).
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL) and stir for 30 minutes to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. Recrystallize the product from ethanol to yield the pure piperidin-4-one derivative as a crystalline solid.
Step 2: Oximation of the Piperidin-4-one
The conversion of the piperidin-4-one to its corresponding oxime is a straightforward condensation reaction with hydroxylamine.
Experimental Protocol: Synthesis of r(2),c(6)-Diphenyl-t(3)-methylpiperidin-4-one Oxime
-
Reaction Setup: Dissolve the synthesized piperidin-4-one (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Reaction Conditions: Add a few drops of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the HCl. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up and Isolation: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the oxime.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified piperidin-4-one oxime.[8] The E/Z isomers may co-crystallize or may be separable by column chromatography if required.
Conformational Analysis: A Multi-technique Approach
A definitive conformational analysis requires the synergistic use of NMR spectroscopy, X-ray crystallography, and computational modeling.
NMR Spectroscopy: The Primary Tool in Solution
¹H and ¹³C NMR are indispensable for studying the conformational dynamics in solution.
-
¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is governed by the Karplus relationship and is highly dependent on the dihedral angle between them. This is the most powerful NMR parameter for determining substituent orientation.
-
Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial (dihedral angle ≈ 180°) or equatorial-equatorial relationship.
-
Small coupling constants (³J ≈ 2-5 Hz) are characteristic of an axial-equatorial (dihedral angle ≈ 60°) relationship.
-
By analyzing the coupling patterns of the ring protons, particularly H-2, H-3, H-5, and H-6, one can deduce their relative orientations and thus the overall ring conformation. For example, a large coupling constant between H-2 and H-3 would suggest that both protons are in axial positions, placing their respective substituents in equatorial orientations.
-
¹³C NMR - Chemical Shifts: The chemical shift of a carbon atom in the piperidine ring is sensitive to its steric environment. The γ-gauche effect is particularly diagnostic. An axial substituent will cause a shielding effect (an upfield shift of ~4-6 ppm) on the γ-carbon compared to when the substituent is equatorial. Therefore, by comparing the ¹³C NMR spectra of different isomers or by using empirical prediction models, one can infer the axial or equatorial nature of substituents.
Table 1: Representative NMR Data for Conformational Assignment
| Conformation | Proton Relationship | Typical ³JHH (Hz) | ¹³C Shift Effect on γ-Carbon |
| Chair | Hₐₓ - Hₐₓ | 10 - 13 | - |
| Hₐₓ - Hₑq | 2 - 5 | - | |
| Hₑq - Hₑq | 2 - 5 | - | |
| Chair | Axial Substituent | - | Shielding (Upfield shift) |
| Equatorial Substituent | - | Deshielding (Downfield shift) |
-
NOESY: This 2D NMR experiment identifies protons that are close in space. It is invaluable for confirming assignments made based on coupling constants. For instance, strong NOE cross-peaks between protons in a 1,3-diaxial relationship provide unambiguous evidence for a chair conformation and the axial orientation of those protons. It can also be used to differentiate E/Z oxime isomers by observing correlations between the OH proton and the ring protons.[6]
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the ring conformation and the relative stereochemistry of all substituents. Numerous crystal structures of piperidin-4-one derivatives have been reported, revealing that while the chair conformation is most common, boat and twist-boat conformations are also observed, particularly in highly substituted or sterically hindered systems.[2][5] This solid-state data serves as the ultimate validation for the conformational models derived from solution-phase NMR and computational studies.
Computational Chemistry: In Silico Energetics
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. By performing a conformational search and geometry optimization, the relative energies of different conformers (chair, boat, twist-boat) can be calculated. This allows for the prediction of the most stable conformer and the energy barriers for interconversion. Furthermore, NMR chemical shifts and coupling constants can be calculated for each optimized geometry and compared with experimental values, providing a robust method for validating the proposed structures.
Chemical Reactivity and Synthetic Applications: The Beckmann Rearrangement
Piperidin-4-one oximes are valuable precursors for the synthesis of expanded nitrogen-containing heterocycles, namely lactams (cyclic amides), via the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide.
The reaction is stereospecific: the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. This has profound implications for the product outcome when starting with an unsymmetrical piperidin-4-one. The E/Z configuration of the oxime dictates which C-C bond migrates, leading to two possible regioisomeric lactams.
Caption: Regioselectivity of the Beckmann Rearrangement.
This transformation is synthetically valuable as it provides access to seven-membered lactam rings (azepanones), which are important structural motifs in their own right.
Biological Significance: Linking Stereochemistry to Activity
The precise three-dimensional structure of piperidin-4-one oximes is directly correlated with their biological activity. The orientation of substituents on the piperidine ring and the geometry of the oxime group determine how the molecule fits into a protein's binding pocket.
-
Antimicrobial and Antifungal Activity: Studies on substituted piperidin-4-one oxime ethers have demonstrated potent antibacterial and antifungal properties. The activity is often dependent on the specific substitution pattern on the aryl rings and the conformation of the piperidine core. For instance, certain derivatives exhibiting a twist-boat conformation have shown significant activity against Bacillus subtilis.[4][5]
-
Anticancer and Antimitotic Activity: The piperidin-4-one oxime scaffold has been identified as a promising pharmacophore for the development of anticancer agents. N-Benzyl piperidin-4-one oxime, for example, has demonstrated antimitotic activity, suggesting its potential as an anticancer agent. The stereochemical presentation of the aryl groups is crucial for the cytotoxic activity against cell lines like HeLa.
The causality is clear: a change from an equatorial to an axial substituent, or a flip from a chair to a boat conformation, can drastically alter the molecule's shape. This, in turn, changes which pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are presented to the biological target, leading to a gain or loss of activity. Therefore, rigorous stereochemical and conformational control is not merely an academic exercise but a fundamental requirement in the rational design of potent and selective therapeutics based on this scaffold.
Conclusion
Piperidin-4-one oximes represent a fascinating and synthetically valuable class of molecules. Their rich stereochemical and conformational diversity, governed by the interplay of steric and electronic effects, presents both challenges and opportunities for the medicinal chemist. A thorough understanding and application of modern analytical techniques—primarily multi-dimensional NMR, complemented by X-ray crystallography and computational modeling—are essential for elucidating their complex three-dimensional structures. This detailed structural knowledge is the key to unlocking their full potential, enabling the rational design of novel therapeutics by correlating specific stereoisomers and conformers with desired biological activities.
References
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-
Gnanaprakasam, A. (2015). Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University Research Repository. [Link]
-
Hema, K., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications, 9(3), 2658-2665. [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8456. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
-
Williams, D. R., & Fromhold, M. G. (1997). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Eliel, E. L., & Vierhapper, F. W. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(9), 2424–2431. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2020). RSC Medicinal Chemistry. [Link]
-
Jones, R. A. Y., et al. (1976). Conformational analysis of saturated heterocycles. Part 73. Carbon-13 nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Journal of the Chemical Society, Perkin Transactions 2, (13), 1571-1574. [Link]
-
Pandiarajan, K., et al. (1995). Conformational analysis of some N-hydroxypiperidin-4-one oximes. Indian Journal of Chemistry - Section B, 34B, 803-806. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-Ethylpiperidin-4-one Oxime
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 1-Ethylpiperidin-4-one oxime, a valuable intermediate in medicinal chemistry and drug development. Piperidin-4-one derivatives are recognized as crucial pharmacophores in a wide array of biologically active compounds.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process. Adherence to the safety protocols outlined is paramount for the successful and safe execution of this synthesis.
Introduction and Significance
The piperidin-4-one scaffold is a cornerstone in the design of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The conversion of the ketone at the 4-position to an oxime introduces a versatile functional group that can be further modified or utilized for its unique electronic and steric properties. 1-Ethylpiperidin-4-one oxime serves as a key building block for more complex molecules, making a reliable and well-characterized synthetic route essential for researchers in organic synthesis and drug discovery.
The synthesis described herein is a classic condensation reaction between 1-Ethylpiperidin-4-one and hydroxylamine. This process is fundamentally a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by a dehydration step to yield the C=N double bond of the oxime. The reaction's efficiency is notably pH-dependent, typically favoring weakly acidic conditions to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the hydroxylamine.[4]
Reaction Scheme and Mechanism
The conversion of a ketone to a ketoxime is a well-established transformation in organic chemistry. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-Ethylpiperidin-4-one. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: Under mild heating or acidic conditions, the carbinolamine intermediate eliminates a molecule of water to form the stable carbon-nitrogen double bond of the oxime.
Figure 1: Reaction scheme for the synthesis of 1-Ethylpiperidin-4-one oxime.

Materials and Apparatus
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Recommended Purity |
| 1-Ethylpiperidin-4-one | 3612-18-8 | 127.18 g/mol | ≥97% |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | ≥99% |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 g/mol | ≥99% |
| Ethanol (95%) | 64-17-5 | 46.07 g/mol | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | High Purity |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Reagent Grade |
Apparatus
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Vacuum source
-
pH indicator strips or pH meter
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Ethylpiperidin-4-one oxime.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve 1-Ethylpiperidin-4-one (e.g., 5.0 g, 39.3 mmol) in 50 mL of 95% ethanol.
-
In a separate beaker, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (e.g., 3.28 g, 47.2 mmol, 1.2 eq) and anhydrous sodium acetate (e.g., 3.87 g, 47.2 mmol, 1.2 eq) in 25 mL of deionized water. Gentle warming may be required to facilitate dissolution.[4] The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt and buffer the reaction mixture to a weakly acidic pH, which is optimal for oximation.[4]
-
-
Reaction Execution:
-
Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of 1-Ethylpiperidin-4-one in the round-bottom flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle or water bath on a magnetic stirrer.
-
Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain stirring. The reaction is typically complete within 1-3 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system, such as 9:1 Hexane:Ethyl Acetate or Dichloromethane:Methanol (95:5), to track the disappearance of the starting ketone spot.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing approximately 200 mL of cold deionized water while stirring. This will cause the oxime product to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter with several portions of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common and effective solvent system is an ethanol/water mixture.[4] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | 1-Ethylpiperidin-4-one | Hydroxylamine HCl | Sodium Acetate | Product (Theoretical) |
| Molecular Weight | 127.18 g/mol | 69.49 g/mol | 82.03 g/mol | 142.21 g/mol |
| Molar Eq. | 1.0 | 1.2 | 1.2 | 1.0 |
| Amount (g) | 5.00 | 3.28 | 3.87 | 5.59 |
| Amount (mmol) | 39.3 | 47.2 | 47.2 | 39.3 |
| Reaction Temp. | - | - | - | 70-80°C |
| Reaction Time | - | - | - | 1-3 hours |
Safety and Handling: A Self-Validating System
Trustworthiness in the lab begins with an uncompromising commitment to safety. Each step of this protocol has been designed with hazard mitigation in mind.
-
1-Ethylpiperidin-4-one: This compound is a combustible liquid and causes skin and serious eye irritation.[5] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Hydroxylamine Hydrochloride: This is the most hazardous reagent in this synthesis. It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[6][7][8] It can also be corrosive to metals.[6][8]
-
Expertise-Driven Precaution: Always handle hydroxylamine hydrochloride in a chemical fume hood.[6][7] Do not breathe the dust. Use gloves, a lab coat, and chemical safety goggles at all times.[7][9] In case of contact, wash the affected area thoroughly with water.
-
Waste Disposal: All waste containing hydroxylamine must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. Do not discharge into drains.
-
General Laboratory Practices:
-
Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.
-
Perform all operations involving volatile or hazardous materials inside a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
-
Keep all flammable solvents away from ignition sources.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Product Characterization
The identity and purity of the synthesized 1-Ethylpiperidin-4-one oxime should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the oxime (around 3100-3300 cm⁻¹) and the C=N stretch.[10]
-
Melting Point Analysis: To assess the purity of the final product.
References
-
Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Khoramabadi-Zad, A., Azadmanesh, M., & Rezaee, A. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 63, 192-194. [Link]
- Process for the preparation of ketoximes. (1992).
-
Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. (2013). RSC Advances. [Link]
-
1-Ethylpiperidin-4-one. PubChem. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-203. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2019). Molecules. [Link]
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2024). Chemical Science. [Link]
-
Piperidine Synthesis. (1993). Defense Technical Information Center. [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules. [Link]
-
Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Cheméo. [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
Use of 1-Ethylpiperidin-4-one oxime in the synthesis of fentanyl analogues
Forensic Characterization and Mechanistic Analysis of the 1-Ethylpiperidin-4-one Oxime Pathway[1]
Executive Summary
The proliferation of fentanyl analogues has necessitated a shift in forensic focus from end-product identification to precursor profiling. While the "Janssen" and "Siegfried" routes remain dominant, the 1-Ethylpiperidin-4-one oxime pathway represents a distinct chemical signature (CAS) indicative of specific clandestine manufacturing techniques or novel analogue development.
This guide details the chemical logic, synthesis of analytical reference standards, and forensic detection of this pathway.[1] It focuses on the mechanistic divergence where the oxime intermediate is reduced to a primary amine (4-amino-1-ethylpiperidine) prior to aniline coupling, contrasting with the direct reductive amination seen in standard routes.
⚠️ WARNING: LEGAL & SAFETY DISCLAIMER
Controlled Substances: Fentanyl and its analogues are Schedule I/II controlled substances. The precursors discussed (1-Ethylpiperidin-4-one) are regulated chemicals in many jurisdictions (e.g., DEA List I/II, UNODC Red List). Scope of Use: This protocol is strictly for the preparation of analytical reference standards by licensed laboratories. Safety: All procedures require a fume hood, PPE (nitrile gloves, goggles, lab coat), and adherence to local hazardous waste disposal regulations.
Part 1: Chemical Context & Precursor Dynamics
In the landscape of synthetic opioids, the choice of the piperidine nitrogen substituent dictates the final analogue subclass.
-
N-Phenethyl-4-piperidone (NPP): Precursor to Fentanyl.[1][2]
-
N-Benzyl-4-piperidone: Precursor to Fentanyl (requires debenzylation).
-
1-Ethylpiperidin-4-one: Precursor to N-Ethylnorfentanyl and related N-alkyl analogues.
The "Oxime Deviation"
Standard synthesis (Siegfried method) involves the reductive amination of the ketone directly with aniline to form the 4-anilino intermediate. However, the Oxime Route introduces a two-step variance:
-
Conversion of ketone to Oxime .
-
Reduction of Oxime to Primary Amine (4-amino-1-ethylpiperidine).
-
Subsequent coupling to the aniline ring.
This route is chemically less efficient for mass production but yields a distinct impurity profile, making it a critical marker for forensic attribution.
Part 2: Mechanistic Pathways (Visualization)
The following diagram illustrates the divergence between the Standard (Siegfried) route and the Oxime route.
Caption: Mechanistic divergence of the Oxime Route (Yellow/Blue) vs. the Standard Reductive Amination Route (Grey/Green).
Part 3: Protocol - Preparation of Analytical Standards
This protocol describes the synthesis of the Oxime and its reduction to the Primary Amine to establish GC-MS retention times and fragmentation patterns.
Phase A: Synthesis of 1-Ethylpiperidin-4-one Oxime
Objective: Isolate the oxime intermediate for spectral characterization.
Reagents:
-
1-Ethylpiperidin-4-one (10 mmol)
-
Hydroxylamine hydrochloride (12 mmol)
-
Sodium Acetate (anhydrous, 15 mmol)
-
Ethanol (95%)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl (0.83 g) and Sodium Acetate (1.23 g) in 10 mL of water.
-
Addition: Add 1-Ethylpiperidin-4-one (1.27 g) dissolved in 5 mL Ethanol slowly to the aqueous solution.
-
Reflux: Heat the mixture to mild reflux (70°C) for 60 minutes.
-
Workup: Cool to room temperature. If crystals form, filter and wash with cold water. If oil separates, extract with Dichloromethane (DCM) (3 x 15 mL).
-
Drying: Dry organic layer over MgSO₄, filter, and evaporate solvent in vacuo.
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystalline solid.
Validation:
-
TLC: Silica gel, MeOH:DCM (1:9). Stain with Iodine vapor.
-
Expected Yield: 85-90%.
Phase B: Reduction to 4-Amino-1-ethylpiperidine
Objective: Generate the primary amine to distinguish it from the secondary amine (4-anilino) found in the Siegfried route.
Reagents:
-
1-Ethylpiperidin-4-one Oxime (from Phase A)
-
Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Setup: Flame-dry a 100 mL flask under Argon atmosphere.
-
Charging: Add LiAlH₄ solution (15 mL) to the flask. Cool to 0°C in an ice bath.
-
Addition: Dissolve the Oxime (1.0 g) in dry THF (10 mL) and add dropwise to the LiAlH₄ suspension. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature, then reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add (in order): 0.6 mL water, 0.6 mL 15% NaOH, 1.8 mL water (Fieser workup).
-
Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
Part 4: Analytical Characterization
For forensic attribution, the differentiation between the Oxime , the Primary Amine , and the Ketone is vital.
Table 1: Mass Spectrometry (EI, 70eV) Fragmentation Data
| Compound | Molecular Ion ( | Base Peak ( | Key Fragments | Diagnostic Note |
| 1-Ethylpiperidin-4-one | 127 | 42 | 57, 70, 98 | Loss of ethyl group; CO retention. |
| 1-Ethylpiperidin-4-one Oxime | 142 | 125 | 42, 56, 96 | M-17 (loss of OH) is characteristic of oximes. |
| 4-Amino-1-ethylpiperidine | 128 | 84 | 42, 56, 70 | Primary amine cleavage; distinct from anilino- analogues. |
| 4-Anilino-1-ethylpiperidine | 204 | 110 | 84, 146 | Presence of phenyl ring fragments. |
NMR Validation (1H NMR, 400 MHz, CDCl3)
-
Oxime: Distinct broad singlet at
9.0-10.0 ppm (=N-OH ). The -protons of the piperidine ring appear as multiplets shifted downfield compared to the ketone. -
Primary Amine: Disappearance of the oxime proton. Appearance of a broad singlet at
1.5-2.0 ppm (-NH₂ ).
Part 5: Forensic Implications & Detection Workflow
The presence of 1-Ethylpiperidin-4-one oxime in a seized sample is a high-confidence indicator of a specific synthetic intent. It rules out the direct Siegfried method and suggests either:
-
Failed Reduction: Incomplete conversion to the amine.
-
Precursor Masking: The oxime is more stable and solid, potentially used to transport the "ketone equivalent" across borders.
Workflow for Unknown Sample Analysis
Caption: Decision tree for identifying the Oxime Pathway in forensic casework.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]
- Gupta, P. K., et al. (2018). "Impurity Profiling of Fentanyl Produced by the Siegfried Method." Drug Testing and Analysis.
-
Drug Enforcement Administration (DEA). (2022).[2] Lists of Scheduling Actions - Controlled Substances - Regulated Chemicals. Retrieved from [Link]
- Janssen, P. A. J. (1962). "Process for preparing N-aryl-N-(4-piperidinyl) amides." U.S. Patent 3,164,600.
-
Center for Forensic Science Research & Education (CFSRE). (2024).[3] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets. Retrieved from [Link]
Sources
- 1. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 3. cfsre.org [cfsre.org]
Crafting Piperidin-4-one Oxime Ethers: A Detailed Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The piperidine-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] Among the many modifications of this privileged structure, the formation of oxime ethers at the 4-position offers a powerful strategy to modulate physicochemical properties, enhance target binding, and explore new chemical space. This guide provides a comprehensive overview of the methods for creating piperidin-4-one oxime ether derivatives, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.
The Synthetic Blueprint: A Three-Act Play
The synthesis of piperidin-4-one oxime ether derivatives is typically a three-stage process. This modular approach allows for the facile introduction of diversity at various points in the synthetic sequence, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
-
Act I: The Foundation - Synthesis of the Piperidin-4-one Core. The journey begins with the construction of the piperidine-4-one ring system.
-
Act II: The Transformation - Oximation of the Ketone. The carbonyl group at the 4-position is then converted to an oxime.
-
Act III: The Diversification - O-Alkylation to the Ether. The final step involves the alkylation of the oxime hydroxyl group to furnish the desired oxime ether.
Sources
Application Note: Advanced Synthesis and Characterization of Polyfunctionalized Piperidone Oximes
Executive Summary
Polyfunctionalized piperidone oximes represent a critical scaffold in medicinal chemistry, exhibiting potent biological activities including anticancer (specifically against HeLa and MCF-7 lines), antimicrobial, and anti-inflammatory properties. Their structural versatility allows them to serve as precursors for complex alkaloids and peptidomimetics.
This guide provides a rigorous, field-validated methodology for the synthesis of 2,6-diarylpiperidin-4-one oximes . Unlike generic protocols, this document focuses on the Petrenko-Kritschenko condensation followed by stereoselective oximation. It addresses the specific challenges of controlling the stereochemistry (Chair vs. Twist-Boat) and optimizing the E/Z isomer ratio of the oxime functionality.
Mechanistic Foundation & Synthetic Strategy[1]
The Petrenko-Kritschenko Condensation
The formation of the piperidone core is a classic multicomponent reaction (MCR) involving a double Mannich condensation. The reaction typically utilizes:
-
Aromatic Aldehyde (2 eq): Defines the substituents at C2 and C6.
-
Ketone/Keto-ester (1 eq): Provides the C3-C4-C5 backbone.
-
Ammonium Acetate (1 eq): Acts as the nitrogen source and in-situ buffer.
Mechanistic Insight: The reaction proceeds via the formation of an
Oximation Dynamics
The conversion of the ketone to the oxime (
-
Stereoselectivity: The resulting oxime can exist as E or Z isomers. In 2,6-diarylpiperidin-4-one oximes, the E-isomer (hydroxyl group syn to the C5 methylene) is thermodynamically favored due to minimized steric repulsion with the equatorial aryl groups at C2/C6.
Reaction Pathway Visualization
Figure 1: Sequential pathway for the synthesis of polyfunctionalized piperidone oximes.
Experimental Protocols
Protocol A: High-Fidelity Two-Step Synthesis
Recommended for library generation where intermediate purification is critical for SAR studies.
Step 1: Synthesis of 2,6-Diarylpiperidin-4-one
Reagents:
-
Benzaldehyde (substituted): 20 mmol
-
Acetone (or Ethyl Acetoacetate): 10 mmol
-
Ammonium Acetate: 10 mmol
-
Solvent: Ethanol (Absolute) - 30 mL
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ammonium acetate in 30 mL of ethanol. Stir until clear.
-
Addition: Add 10 mmol of the ketone component (e.g., 3-methyl-2-butanone or acetone) followed by 20 mmol of the substituted benzaldehyde.
-
Reaction:
-
Method A (Room Temp): Stir vigorously at 25°C for 4–6 hours. A precipitate typically forms as the reaction progresses.
-
Method B (Reflux): For sterically hindered aldehydes, heat to reflux (78°C) for 2–3 hours.
-
-
Workup: Cool the mixture in an ice bath. Filter the solid precipitate.
-
Purification: Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove unreacted aldehyde. Recrystallize from ethanol/chloroform (3:1).
Step 2: Synthesis of the Oxime
Reagents:
-
2,6-Diarylpiperidin-4-one (from Step 1): 5 mmol
-
Hydroxylamine Hydrochloride (
): 10 mmol -
Sodium Acetate (
): 15 mmol -
Solvent: Ethanol/Water (10:1)
Procedure:
-
Buffer Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in 20 mL of ethanol and 2 mL of water. Note: NaOAc is crucial to liberate the free amine without creating a highly basic environment that could degrade the ring.
-
Combination: Add the piperidone core to the solution.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Benzene/Ethyl Acetate 8:2).
-
Isolation: Pour the reaction mixture into 100 mL of crushed ice-water. Stir for 15 minutes.
-
Purification: Filter the white/off-white solid. Recrystallize from ethanol.
Protocol B: "Green" Sequential One-Pot Method
Recommended for rapid screening and maximizing atom economy.
Procedure:
-
Combine aldehyde (20 mmol), ketone (10 mmol), and ammonium acetate (10 mmol) in Ethanol (15 mL).
-
Irradiate in a microwave reactor at 110°C for 10 minutes (or reflux for 1 hour).
-
Direct Addition: Without isolation, add Hydroxylamine HCl (12 mmol) and NaOAc (15 mmol) directly to the reaction vessel.
-
Continue heating/irradiation for an additional 15 minutes.
-
Pour into ice water to precipitate the final oxime.
-
Caveat: Purity is generally lower (85-90%) compared to Protocol A (>95%), requiring column chromatography for final cleanup.
-
Structural Characterization & Stereochemistry[2][3][4]
The biological efficacy of these molecules relies heavily on their conformation. The Chair Conformation is the most stable and biologically active form for 2,6-diaryl derivatives.
NMR Interpretation Guide
Instrument: 400 MHz or higher recommended.
Solvent:
| Proton ( | Multiplicity | Coupling Constant ( | Structural Insight |
| H-2 / H-6 | Doublet of Doublets (dd) | Large coupling indicates axial-axial interaction, confirming the Chair conformation with equatorial aryl groups. | |
| H-3 / H-5 | Multiplet | -- | -- |
| N-H | Singlet (Broad) | -- | Chemical shift varies (2.0 - 3.5 ppm) based on H-bonding. |
| =N-OH | Singlet | -- | Appears downfield (10.0 - 11.5 ppm). Disappearance upon |
Critical Stereochemical Check:
If
Carbon-13 NMR Signatures[4]
-
C=N (Oxime Carbon): ~155 - 160 ppm. (Upfield shift from the ketone C=O at ~200 ppm).
-
C-2 / C-6: ~60 - 70 ppm.
Troubleshooting & Optimization
Workflow Logic for Low Yields
Figure 2: Troubleshooting decision tree for synthesis optimization.
Key Optimization Tips
-
The "Oiling Out" Phenomenon: Piperidones often form oils. If this happens, dissolve the oil in a minimum amount of ethanol and scratch the flask walls with a glass rod while cooling in dry ice/acetone.
-
Oxime Isomerization: If a mixture of E and Z isomers is suspected (double peaks in NMR), refluxing in ethanol with a catalytic amount of HCl can equilibrate the mixture to the thermodynamic E-isomer.
References
-
Petrenko-Kritschenko Reaction Mechanism & Variants
-
Synthesis and Biological Evaluation
-
Parthiban, P., et al. (2011).[5] "Synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells." Bioorganic & Medicinal Chemistry Letters, 21(22), 6678-6686.
-
-
Stereochemical Characterization (NMR)
-
Aridoss, G., et al. (2009).[6] "Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers." European Journal of Medicinal Chemistry, 44(10), 4192-4199.
-
-
One-Pot Methodologies
-
Subashini, R., et al. (2015).[7] "Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 215-224.
-
-
General Piperidone Protocols
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 5. lookchem.com [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1-Ethylpiperidin-4-one Oxime
Executive Summary & Core Directive
The Challenge: Synthesizing 1-Ethylpiperidin-4-one oxime presents a unique "solubility trap" often overlooked in standard organic chemistry textbooks. While the condensation of a ketone with hydroxylamine is elementary, the presence of the tertiary amine on the piperidine ring creates a zwitterionic potential that frequently leads to false-negative yields (i.e., the product is formed but lost during workup).
The Solution: This guide moves beyond standard protocols to address the specific physicochemical properties of the 1-ethylpiperidine moiety. Success depends on precise pH switching: maintaining a buffered acidic environment for the reaction kinetics, followed by a strong basification for product isolation.
Critical Reaction Parameters (The "Why")
To improve yield, we must deconstruct the causality of the reaction.
A. The pH Paradox
The reaction between a ketone and hydroxylamine (
-
Activation (Acidic Role): Mild acidity (
) protonates the carbonyl oxygen, making it more electrophilic (susceptible to attack). -
Inhibition (Acidic Excess): If the pH drops too low (
), the nucleophile ( ) becomes fully protonated ( ), rendering it non-nucleophilic. -
The Piperidine Factor: The 1-ethylpiperidine nitrogen has a
. In the standard reaction buffer (pH 5), this nitrogen is fully protonated ( ). This makes the molecule highly water-soluble, which is excellent for reaction homogeneity but disastrous for standard organic extraction if not adjusted later.
B. Stoichiometry & Reagents[1]
-
Hydroxylamine Source: Use
.[1] It is stable and precise. -
Buffer Agent: Sodium Acetate (
) is superior to for the reaction phase. It creates a buffer system ( ) that naturally holds the pH near 4.5–5.0, the "sweet spot" for oxime formation rate. -
Molar Ratio: Use a slight excess of Hydroxylamine (1.1 to 1.2 equivalents) to drive the equilibrium to completion.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical pH-dependent extraction logic.
Caption: Figure 1. Reaction mechanism and the critical pH-dependent solubility switch required for isolation.
Optimized Protocol (SOP)
Objective: Synthesis of 1-Ethylpiperidin-4-one oxime with >85% isolated yield.
Materials
-
1-Ethylpiperidin-4-one (
eq) -
Hydroxylamine Hydrochloride (
eq) -
Sodium Acetate Trihydrate (
eq) -
Solvent: Ethanol/Water (3:1 ratio)
-
Base for Workup: 20%
or Saturated -
Extraction Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve Hydroxylamine HCl (
eq) and Sodium Acetate ( eq) in water. Stir for 10 minutes. -
Addition: Dissolve 1-Ethylpiperidin-4-one (
eq) in Ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture.-
Note: The solution may warm slightly.
-
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours.-
Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9 with 1%
). Stain with Ninhydrin or Iodine.
-
-
Concentration (Important): Evaporate the bulk of the Ethanol under reduced pressure. You will be left with an aqueous residue.
-
The "Yield Switch" (Workup):
-
Cool the aqueous residue to
(ice bath). -
Slowly add 20%
or Sat. until the pH is > 11 . -
Why? You must deprotonate the piperidine nitrogen. If pH is 7–9, the product remains partially water-soluble.
-
-
Extraction: Extract the basic aqueous layer with DCM (
).-
Tip: The product is polar; multiple extractions are necessary.
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate relative to vacuum. -
Purification: The crude product is often a viscous oil or low-melting solid. If high purity is required, recrystallize from Hexane/Ether or convert to the HCl salt by adding ethereal HCl.
Troubleshooting Guide (Q&A)
Q1: My yield is extremely low (< 30%), but the TLC showed conversion. Where is my product? A: It is likely in your aqueous waste stream.
-
Diagnosis: Did you check the pH of the aqueous layer immediately before extraction?
-
Fix: The piperidine ring is basic. If you extracted at neutral pH, the molecule was protonated and stayed in the water. Add
to your aqueous waste until and re-extract with DCM.
Q2: The product is an oil that won't solidify. Is it impure? A: Not necessarily.
-
Context: Many piperidine oximes have low melting points.
-
Verification: Run an NMR. If the spectra is clean, the oil is your product.
-
Handling: If you need a solid for storage, dissolve the oil in dry ether and bubble HCl gas (or add HCl in Dioxane) to precipitate the dihydrochloride salt . This is often more stable and non-hygroscopic.
Q3: I see two spots on my TLC close together. Is this an impurity? A: It is likely Syn and Anti (E/Z) isomerism.
-
Explanation: Oximes exist as geometric isomers around the
double bond. These often separate slightly on silica. -
Action: Both isomers are usually pharmacologically active or convertible. Unless you require a specific isomer, isolate them together.
Q4: Can I use Pyridine instead of Sodium Acetate? A: Yes, but it complicates the workup.
-
Trade-off: Pyridine acts as both solvent and base. However, removing residual pyridine requires acidic washes (which would wash away your product) or extensive evaporation. Sodium Acetate is water-soluble and washes away easily in the basic workup.
Data Summary: Solvent & Base Effects[3]
| Parameter | Recommended | Alternative | Avoid | Reason |
| Reaction pH | 4.5 – 5.5 | 6.0 – 7.0 | < 3.0 or > 9.0 | Low pH kills nucleophile; High pH slows activation. |
| Buffer | Sodium Acetate | Pyridine | Strong Mineral Acids | Acetate provides the ideal buffer capacity. |
| Workup pH | > 11.0 | 10.0 | < 9.0 | Crucial: Must deprotonate the piperidine amine. |
| Extraction Solvent | DCM / Chloroform | Ethyl Acetate | Diethyl Ether | Chlorinated solvents solubilize polar amines better. |
References
-
Ciceri, P. et al. (2009). Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides. US Patent 7,547,789 B2. Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Describes the hydrogenation and handling of 1-ethyl-4-piperidone derivatives, establishing the stability and solubility profile of the ethyl-piperidine moiety.
- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3, Chapter 11: Oximes). Academic Press. Relevance: The authoritative text on the mechanism of oxime formation, pH dependence, and the "sweet spot" for reaction kinetics.
-
Baliah, V., et al. (2021).[2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[2]
- Relevance: Provides specific insights into the crystallization and isolation of piperidin-4-one derivatives, supporting the workup modific
-
Org. Synth. 1943, 23, 10. Benzophenone Oxime.
- Relevance: Foundational reference for the Hydroxylamine-HCl + Sodium Acetate method, adapted here for the heterocyclic substr
Sources
Technical Support Center: Purification of 1-Ethylpiperidin-4-one Oxime
Ticket Subject: Optimization of Flash Chromatography for Polar Basic Amines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Diagnostic Triage: Identify Your Issue
Before proceeding with a full protocol overhaul, cross-reference your current observations with this diagnostic matrix. This specific molecule (1-Ethylpiperidin-4-one oxime) presents a "double-trouble" challenge: the basicity of the piperidine ring and the polarity/amphoteric nature of the oxime functionality.
| Symptom | Probable Cause | Immediate Action |
| Severe Tailing (Shark fin peaks) | Unwanted ion-exchange interaction between the tertiary amine and acidic silanols on the silica surface. | Critical: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase. |
| Compound "Disappears" | 1. Irreversible adsorption (too polar).2. Poor UV absorption (lack of chromophore). | 1. Switch to MeOH/DCM solvent system.2. Use ELSD detection or Dragendorff’s stain for TLC. |
| Double Peaks / Broad Shoulder | E/Z Isomerism of the oxime bond. | Check NMR. If isomers equilibrate slowly, they may separate.[1] If fast, they broaden the peak.[1] |
| Product Degradation | Acid-catalyzed hydrolysis of the oxime back to the ketone. | Avoid acidic modifiers (e.g., acetic acid) or unbuffered silica.[1] |
The Core Challenge: The "Silanol Effect"
To purify 1-Ethylpiperidin-4-one oxime , you must understand the surface chemistry of your column. Standard flash silica (
-
The Mechanism: The lone pair on your piperidine nitrogen accepts a proton from the silica's surface silanol groups (
). -
The Result: This forms a temporary ammonium salt (
), halting the molecule's progress down the column. Because this interaction is kinetic and heterogeneous, some molecules stick while others move, resulting in significant peak tailing.[1]
The Solution: You must "cap" these silanols using a mobile phase modifier that is more basic than your product.
Recommended Protocols
Protocol A: The "Gold Standard" (DCM / MeOH / NH₃)
Best for: High solubility, difficult separations, and maximum recovery.[1]
This method utilizes ammoniated methanol to suppress silanol activity.
Materials:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Solvent A: Dichloromethane (DCM).[2]
-
Solvent B: 2N Ammonia (
) in Methanol (commercially available or prepared in-house).
Step-by-Step Workflow:
-
Equilibration: Flush column with 100% DCM for 3 CV (Column Volumes).
-
Loading: Dissolve the crude oxime in a minimum volume of DCM. If the crude is oily/sticky, use a solid load cartridge (adsorb onto Celite or amine-functionalized silica).
-
Gradient Elution:
-
0–5 mins: 0% Solvent B (Isocratic DCM).
-
5–20 mins: Linear gradient 0%
10% Solvent B. -
Note: The effective ammonia concentration is low, but sufficient to keep the amine in its free-base form.
-
-
Wash: Flush with 20% Solvent B to remove highly polar impurities.
Protocol B: The "Amine-Functionalized" Alternative
Best for: Simplicity, eliminating modifiers, and protecting acid-sensitive oximes.[1]
If you wish to avoid the smell and instability of ammonia/TEA, use a stationary phase where the silica surface is already bonded with amine groups (propylamine).
Materials:
-
Stationary Phase: Amine-bonded Silica (
-Silica). -
Solvent A: Hexane (or Heptane).
-
Solvent B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1]
Step-by-Step Workflow:
-
No Modifier Needed: The column surface is basic, preventing the "Silanol Effect" naturally.
-
Gradient: Run a standard gradient from 0% to 100% EtOAc.
-
Advantage: The oxime is less likely to hydrolyze on this neutral-to-basic support compared to acidic standard silica.
Visualization & Decision Logic
The following diagrams illustrate the decision process for selecting the correct method and the chemical workflow.
Caption: Decision tree for selecting the stationary phase and mobile phase modifiers based on available resources.
Caption: Impact of E/Z oxime isomerism on peak shape. Rapid interconversion often results in a single, slightly broader peak.[1]
Advanced Troubleshooting (FAQs)
Q: I cannot see my compound on the Flash system UV detector. Why? A: 1-Ethylpiperidin-4-one oxime lacks a strong conjugated pi-system (chromophore). It absorbs weakly at 200–210 nm, but many solvents (like EtOAc) absorb in this region, masking the signal.[1]
-
Fix: Use ELSD (Evaporative Light Scattering Detection) if available. It detects mass, not light absorption.[1]
-
Fix: If using UV, monitor 210 nm and use DCM/MeOH (which are transparent at this wavelength) rather than EtOAc.
-
Fix: For TLC, use Dragendorff’s Reagent (stains tertiary amines orange) or Iodine Chamber (stains the oxime brown).[1]
Q: My product is eluting, but it is brown/yellow instead of white. A: Amines oxidize easily.[1] If the fraction is colored, it may contain N-oxide impurities.
-
Fix: Add a small amount of antioxidant (e.g., BHT) to the collection flask or store the purified product under Nitrogen/Argon immediately.
Q: Can I use Acetone instead of Methanol? A: No. Acetone can react with primary amines or oximes under certain conditions (trans-oximation), and it is a strong UV absorber, interfering with detection.[1] Stick to Methanol or Ethanol.[3]
References
-
ChemicalBook. (n.d.). 1-Ethyl-4-piperidone synthesis. Retrieved from
- Validates the use of 0-7% 2N NH3 in MeOH:DCM for piperidin-4-one deriv
-
Biotage. (2023, February 10).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
- Authoritative guide on the "2 pH rule" and using mobile phase modifiers for amines.
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
- Technical note on using amine-functionalized silica to avoid mobile phase modifiers.
-
Chemistry LibreTexts. (2022, April 7).[1] Visualizing TLC Plates. Retrieved from
- Reference for detection methods (UV vs. Stains) for compounds with weak chromophores.
Sources
Technical Guide: Impurity Profiling & Troubleshooting in 1-Ethylpiperidin-4-one Oxime Synthesis
Here is the technical support guide for the synthesis and impurity profiling of 1-Ethylpiperidin-4-one oxime.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The synthesis of 1-Ethylpiperidin-4-one oxime is a critical intermediate step in the production of various pharmaceutical agents, including analgesics and antihistamines.[1] While the oximation of a ketone is theoretically simple, the specific reactivity of the piperidine ring—particularly the basic tertiary amine and the tendency of the starting material (1-ethylpiperidin-4-one) to undergo self-condensation—introduces unique impurity profiles.
This guide moves beyond standard textbook procedures to address the practical failure modes encountered in the lab. We focus on the causality of side-product formation and provide self-validating protocols to ensure high purity (>98%).
Core Reaction Scheme & Side Pathways
The following diagram illustrates the main reaction alongside the critical side pathways that lead to common impurities.
Figure 1: Reaction network showing the primary oximation pathway and competitive side reactions (Aldol condensation, Hydrolysis, and Beckmann rearrangement).
Troubleshooting & FAQs: The "Why" Behind the Impurities
This section addresses specific issues reported by users, explaining the mechanistic cause and the solution.
Q1: I see a persistent spot on TLC (Rf ~ 0.4-0.5) that corresponds to the starting material, even after adding excess hydroxylamine. Why is the reaction stalling?
The Issue: Incomplete conversion due to pH Mismanagement . The Mechanism: Oximation is pH-dependent.
-
Low pH (< 4): The nitrogen of hydroxylamine is protonated (
), rendering it non-nucleophilic. It cannot attack the carbonyl carbon. -
High pH (> 10): The ketone is prone to self-condensation (Aldol-like reactions), and the equilibrium may not favor the oxime.
-
The "Sweet Spot": The reaction requires a buffered pH of 4.5 – 5.5 . This ensures free hydroxylamine is available for nucleophilic attack while the carbonyl oxygen is sufficiently activated (protonated) to accept the attack.
Corrective Action:
-
Do not use strong bases like NaOH directly without monitoring.
-
Use a Buffer: Switch to Sodium Acetate (NaOAc) or a controlled addition of Sodium Carbonate (Na2CO3) to maintain pH ~5.
-
Protocol Check: Ensure the hydroxylamine hydrochloride is neutralized in situ just enough to release the free base, but keep the system slightly acidic to activate the ketone.
Q2: My product has a yellow/brown tint and the melting point is lower than reported. What is this impurity?
The Issue: Contamination with Aldol Condensation Dimers or Oxidative Degradation. The Mechanism:
-
Aldol Condensation: 1-Ethylpiperidin-4-one is an unstable ketone. In the presence of base (especially if pH > 9 locally during addition), the enolate of one ketone molecule attacks another, forming dimers or polymers. These are often yellow oils that are difficult to crystallize.
-
Oxidation: The tertiary amine (N-ethyl) is susceptible to N-oxide formation if the reaction is exposed to air for prolonged periods under light, though this is less common than aldol condensation.
Corrective Action:
-
Fresh Starting Material: Distill the 1-ethylpiperidin-4-one starting material before use if it has darkened.
-
Order of Addition: Add the base to the hydroxylamine first , then add the ketone slowly. This prevents the ketone from encountering a high concentration of base.
-
Workup: Wash the final organic extract with sodium bisulfite (NaHSO3) solution to remove unreacted aldehydes/ketones and reduce color bodies.
Q3: Is E/Z isomerism a concern for this molecule? I see split peaks in NMR.
The Verdict: False Alarm (mostly). The Science:
-
For symmetrically substituted ketones like 1-ethylpiperidin-4-one (where C3 and C5 are identical -CH2- groups), the E and Z forms of the oxime are degenerate (chemically identical).
-
Why split peaks? If you see split peaks in NMR (e.g., the ethyl group or ring protons), it is likely due to restricted ring inversion (chair-to-chair flipping) at room temperature or protonation of the piperidine nitrogen in the NMR solvent (e.g., CDCl3 can be slightly acidic).
-
Action: Run the NMR with a drop of D2O or a trace of base (K2CO3) to collapse the peaks, or run at a higher temperature (50°C) to speed up ring flipping. If two distinct spots are seen on TLC, check for Beckmann rearrangement products (lactams), not isomers.
Q4: My product mass is higher than theoretical yield, and the solid is hygroscopic.
The Issue: Inorganic Salt Contamination (NaCl / NaOAc). The Mechanism: The reaction generates stoichiometric amounts of salt (e.g., NaCl). 1-Ethylpiperidin-4-one oxime is a polar molecule (containing both an amine and an oxime group), making it moderately soluble in water but also capable of trapping salts in its crystal lattice if precipitated too quickly.
Corrective Action:
-
Solvent Extraction: Do not rely solely on filtration of the precipitate from the aqueous reaction mixture. Extract the product into Dichloromethane (DCM) or Chloroform . Salts are insoluble in these organic solvents.
-
Drying: Dry the organic layer thoroughly with Anhydrous Sodium Sulfate (Na2SO4) before evaporation.
Optimized Experimental Protocol
This protocol is designed to minimize self-condensation and ensure complete conversion.
Reagents:
-
1-Ethylpiperidin-4-one (1.0 equiv)
-
Hydroxylamine Hydrochloride (NH2OH·HCl) (1.2 equiv)
-
Sodium Acetate (NaOAc) (1.5 equiv) [Buffer Choice]
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure:
-
Buffer Preparation: In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) in water. Stir for 10 minutes. Note: This creates a buffered solution of free hydroxylamine at the optimal pH (~5).
-
Ketone Addition: Dilute the 1-Ethylpiperidin-4-one (1.0 eq) in Ethanol. Add this solution dropwise to the aqueous hydroxylamine buffer at 0–5°C (ice bath).
-
Why? Low temperature and slow addition prevent the exotherm from triggering the Beckmann rearrangement or aldol condensation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup (Salt Removal):
-
Evaporate most of the Ethanol under reduced pressure.
-
Basify the remaining aqueous residue to pH ~9-10 using saturated Na2CO3 solution. Critical: The oxime is amphoteric but primarily basic due to the piperidine ring; high pH ensures it is in the free base form for extraction.
-
Extract 3x with Dichloromethane (DCM).
-
-
Purification: Wash the combined organic layers with Brine, dry over Na2SO4, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Ether or Hexane/Ethyl Acetate if necessary.
Impurity Data Summary
| Impurity / Side Product | Origin | Detection (TLC/NMR) | Prevention Strategy |
| 1-Ethylpiperidin-4-one | Incomplete Reaction | TLC: Higher Rf than oxime. NMR: Carbonyl peak ~208 ppm. | Increase reaction time; ensure pH is 4.5–5.5. |
| Aldol Dimers | Base-catalyzed self-reaction of SM | TLC: Streaking/Multiple spots. Appearance: Yellow oil.[1] | Slow addition of ketone; avoid high pH (>10). |
| Beckmann Product (Lactam) | Acid/Thermal rearrangement | NMR: Amide peaks (160-175 ppm). Mass Spec: M+ same as oxime. | Avoid strong acids during workup; keep temp < 40°C. |
| Inorganic Salts | Reaction Byproduct | Ash content; Insoluble in DCM. | Extract into organic solvent; do not just filter precipitate. |
Troubleshooting Flowchart
Figure 2: Rapid diagnostic flowchart for common synthesis failures.
References
-
Synthesis of Piperidone Derivatives
-
Beckmann Rearrangement Mechanisms
- Title: Beckmann Rearrangement - Mechanism and Applic
- Source: Chemistry LibreTexts.
-
URL:
-
Oxime Synthesis & Stereochemistry
-
Properties of 1-Ethyl-4-piperidone
Sources
Technical Support Center: Optimizing Piperidin-4-One Oximation
Welcome to the technical support guide for the oximation of piperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize piperidin-4-one and its derivatives as key intermediates in pharmaceutical synthesis. Piperidin-4-one oximes are versatile precursors for a variety of pharmacologically active compounds, including those with antimicrobial, anticancer, and analgesic properties.[1][2][3][4]
This guide provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the oximation of piperidin-4-ones.
Q1: What is the fundamental mechanism of piperidin-4-one oximation?
The oximation of a ketone is a nucleophilic addition-elimination reaction. The process consists of two primary stages:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the piperidin-4-one. The nitrogen is a stronger nucleophile than the oxygen due to its lower electronegativity, which makes its lone pair of electrons more available for bonding.[5] This attack forms a tetrahedral carbinolamine intermediate.
-
Dehydration: This intermediate is then dehydrated (loses a molecule of water) to form the final C=N double bond of the oxime. This dehydration step is typically the rate-determining step of the overall reaction and is catalyzed by a weak acid.[6]
Caption: The acid-catalyzed nucleophilic addition-elimination mechanism for oxime formation.
Q2: Why is pH control so critical for a successful oximation reaction?
The rate of oximation is highly pH-dependent, creating a delicate balance that must be controlled for optimal results. The reaction proceeds best in a weakly acidic medium, typically between pH 4 and 5.[7]
-
In Highly Acidic Conditions (pH < 3): The hydroxylamine, which is the nucleophile, becomes protonated (NH₂OH → ⁺NH₃OH). This protonated form has no available lone pair on the nitrogen and is no longer nucleophilic, effectively stopping the reaction.[7]
-
In Neutral or Basic Conditions (pH > 6): The initial nucleophilic attack on the carbonyl carbon is slow because the carbonyl oxygen is not protonated. Acid catalysis is necessary to activate the carbonyl group by protonating the oxygen, which increases the electrophilicity of the carbonyl carbon.[7][8]
Therefore, maintaining a weakly acidic pH is essential to ensure a sufficient concentration of free, unprotonated hydroxylamine while still providing enough acid to catalyze the dehydration step. This is typically achieved by using hydroxylamine hydrochloride (NH₂OH·HCl) in combination with a base like sodium acetate, which acts as a buffer.
Q3: What are the standard reagents and solvents for this reaction?
-
Oximation Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common source of hydroxylamine. It is a stable, crystalline solid.[9]
-
Base/Buffer: A weak base is added to neutralize the HCl released from the hydroxylamine salt and to maintain the optimal pH. Common choices include sodium acetate, pyridine, or sodium hydroxide.[9]
-
Solvent: Protic solvents are preferred as they can solvate the ionic reagents and participate in the necessary proton transfers. Ethanol, methanol, and aqueous ethanol mixtures are the most frequently used solvents.[9][10]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Setup: Use a silica gel TLC plate. The mobile phase (eluent) should be chosen to give good separation between the starting piperidin-4-one and the product oxime. A mixture of ethyl acetate and hexane is a good starting point.
-
Analysis: The piperidin-4-one starting material is generally more polar than the resulting oxime, but this can vary based on the N-substituent. Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the spot corresponding to the starting material has been completely consumed.
-
Visualization: Use a UV lamp (if the compounds are UV-active) and/or a potassium permanganate (KMnO₄) stain to visualize the spots.
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the oximation of piperidin-4-one.
Caption: A logical workflow for troubleshooting common oximation reaction issues.
Problem 1: The reaction shows very low or no conversion to the oxime.
-
Potential Cause A: Incorrect pH. This is the most common cause of failure. The pH may be too acidic, protonating the hydroxylamine, or too basic, failing to activate the ketone.
-
Solution: Ensure the reaction medium is buffered to a pH between 4 and 5. If you are using hydroxylamine hydrochloride and a stoichiometric amount of a strong base (like NaOH), the pH control can be poor. It is highly recommended to use a buffer system, such as hydroxylamine hydrochloride with 1.5-2.0 equivalents of sodium acetate.
-
-
Potential Cause B: Poor Reagent Quality or Incorrect Stoichiometry. Hydroxylamine and its salts can degrade over time.
-
Solution: Use fresh, high-quality hydroxylamine hydrochloride. Ensure you are using a slight excess of the oximation reagent (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion.
-
-
Potential Cause C: Steric Hindrance. If the piperidin-4-one substrate is heavily substituted, particularly at the C-2 and C-6 positions, the carbonyl group may be sterically shielded, slowing down the nucleophilic attack.[11]
-
Solution: Increase the reaction temperature (e.g., reflux in ethanol) and extend the reaction time. Monitor carefully by TLC. In extreme cases, a different synthetic route may be necessary.
-
Problem 2: The reaction stalls and does not proceed to completion.
-
Potential Cause A: Reversible Reaction. Oximation is a reversible equilibrium reaction. The formation of the oxime is driven forward by the removal of water.
-
Solution: If running the reaction in a solvent that forms an azeotrope with water (like toluene or benzene, though less common for this chemistry), using a Dean-Stark apparatus can remove water and drive the equilibrium towards the product. For standard ethanol/water systems, ensure a sufficient excess of hydroxylamine is used.
-
-
Potential Cause B: Insufficient Thermal Energy. Some less reactive or sterically hindered ketones require more energy to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C or to reflux, while monitoring progress by TLC.[9]
-
Problem 3: TLC shows the formation of multiple, unexpected spots.
-
Potential Cause A: E/Z Isomerism. The resulting oxime can often form as a mixture of E and Z geometric isomers, which may appear as two distinct spots on a TLC plate.[12]
-
Solution: This is not necessarily a problem, but a characteristic of the product. The isomers can often be co-purified. Their presence and ratio can be confirmed by ¹H NMR spectroscopy. In many cases, one isomer is thermodynamically favored and may become the major product upon heating or over time.
-
-
Potential Cause B: Beckmann Rearrangement. Under strongly acidic conditions (e.g., using concentrated sulfuric acid, PPA, or even POCl₃), the product oxime can undergo a Beckmann rearrangement to form a lactam.[13]
-
Solution: Strictly avoid strong acids. Maintain the weakly acidic conditions (pH 4-5) required for oximation. If a Beckmann rearrangement is desired, it should be performed as a separate, deliberate step after the oxime has been isolated and purified.
-
Problem 4: The product is difficult to isolate or purify.
-
Potential Cause A: High Water Solubility. If the piperidin-4-one has polar substituents or is a low molecular weight salt, the resulting oxime may have significant solubility in water, leading to low recovery during aqueous workup.
-
Solution: After the reaction, concentrate the solvent on a rotary evaporator. If the product precipitates, it can be filtered directly. If not, extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane multiple times. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Potential Cause B: Product Oiling Out. The crude product may separate as an oil instead of a crystalline solid, making isolation by filtration impossible.
-
Solution: First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, purify the oil using column chromatography on silica gel.[3]
-
-
Potential Cause C: Difficulty with Recrystallization. A suitable single solvent for recrystallization cannot be found.
-
Solution: Use a binary solvent system. Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol). Then, slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow it to cool slowly to form crystals. Common systems include ethanol/water and benzene/petroleum ether.[10]
-
Experimental Protocol: General Procedure for Piperidin-4-one Oximation
This protocol provides a reliable starting point for the oximation of a generic N-substituted piperidin-4-one.
Materials:
-
N-substituted piperidin-4-one (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Deionized water
-
Round-bottomed flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the N-substituted piperidin-4-one (1.0 eq).
-
Reagent Addition: Add ethanol and a small amount of water (e.g., a 4:1 ethanol:water ratio) to dissolve the starting material. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the flask.
-
Reaction: Attach a condenser and stir the mixture at room temperature or heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting material spot is no longer visible. A typical reaction time is 2-6 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Isolation: Add cold deionized water to the concentrated residue to precipitate the oxime product. Stir for 15-30 minutes in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying & Purification: Air-dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as aqueous ethanol.[10]
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Outcome | Rationale & Expert Notes |
| pH | 1-3 | No Reaction | Nucleophile (NH₂OH) is protonated and non-reactive.[7] |
| 4-5 | Optimal Rate | Best balance between activating the ketone and maintaining a free nucleophile.[7] | |
| 7-10 | Slow Reaction | Carbonyl group is not sufficiently activated by protonation.[7][8] | |
| Temperature | Room Temp | Good for reactive ketones | Sufficient for many simple piperidin-4-ones. |
| 50-80 °C (Reflux) | Faster rate; good for hindered ketones | Provides energy to overcome activation barriers for sterically hindered substrates.[9] | |
| Stoichiometry | 1.0 eq NH₂OH·HCl | May result in incomplete reaction | The reaction is an equilibrium; excess reagent is needed to drive it to completion. |
| (NH₂OH·HCl) | 1.2-1.5 eq | Optimal | Sufficient excess to ensure full conversion without creating major purification issues. |
| Solvent | Ethanol / Water | Excellent | Protic solvent that dissolves reagents and facilitates proton transfer. |
| Toluene | Niche Application | Can be used with a Dean-Stark trap to remove water and drive equilibrium, but less common. |
References
-
Kushwaha, N., & Silakari, O. (2012). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 80(9), 1101–1111. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. [Link]
-
Filo. (2024). Why formation of oximes and hydrazones from aldehydes and ketones require slightly acidic media. [Link]
-
Mijin, D. Ž., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800. [Link]
-
Prussian Blue. (2023). Making Piperidine to piss off my FBI Agent. YouTube. [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 20(8), 14836-14858. [Link]
-
Nithya, S., & Krishnakumar, R. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications, 9(3), 2658-2665. [Link]
-
Fayed, E. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Future Journal of Pharmaceutical Sciences, 8(1), 54. [Link]
-
Organic Syntheses. (n.d.). Copper-Catalyzed [3+3] Condensation of an Oxime Acetate and an α,β-Unsaturated Aldehyde: 2,4-Diphenylpyridine. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Krishnankutty, K., et al. (2012). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Medicinal Chemistry Research, 21(8), 1625-1633. [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
Dintzner, M. R., et al. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education, 87(3), 302-304. [Link]
-
Jamode, V. S. (n.d.). Some reactions of oximes. Indian National Science Academy. [Link]
- Google Patents. (2017). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
-
Dintzner, M. R., et al. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. ACS Publications. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Wikipedia. (n.d.). Oxime. [Link]
-
Sciencemadness Wiki. (2023). Hydroxylammonium chloride. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
-
Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. CAS 4168-79-0: 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime [cymitquimica.com]
- 12. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Strecker-Type Condensation of Piperidone
Topic: Troubleshooting & Optimization of 4-Piperidone Strecker Condensations Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists
Executive Summary
The Strecker-type condensation of 4-piperidone (and its derivatives) is a cornerstone reaction in the synthesis of spiro-hydantoins, 4-anilidopiperidines (e.g., fentanyl scaffolds), and CCR5 antagonists. Unlike simple aldehydes, 4-piperidone possesses significant steric strain and reduced electrophilicity at the C4 position. Furthermore, the reversibility of the aminonitrile formation makes this reaction prone to low yields and "retro-Strecker" decomposition during purification.
This guide treats the reaction not as a linear recipe, but as a dynamic equilibrium that must be engineered.
Module 1: Mechanistic Grounding & Critical Variables
To troubleshoot this reaction, you must understand the competing equilibria. The formation of the
The Self-Validating Logic:
-
Imine Formation (Rate Limiting): The amine attacks the ketone. Constraint: Steric hindrance at C4 of the piperidine ring is higher than in acyclic ketones.
-
Cyanide Attack: The cyanide anion attacks the iminium intermediate.[1][2] Constraint: This step is reversible. If the concentration of HCN/CN⁻ drops, or if the system is thermodynamically unstable, the nitrile eliminates cyanide to regenerate the imine.
Visualizing the Pathway (DOT Diagram)
Figure 1: The Mechanistic Pathway. Note the reversibility (dashed lines) at both the imine and nitrile formation stages. Water management controls the Iminium equilibrium; pH controls the Nitrile stability.
Module 2: Reagent Selection & Stoichiometry
FAQ: Why is my yield inconsistent when using Piperidone HCl Hydrate? Answer: The "Hydrate" and "HCl" are the variables.
-
The Water Problem: 4-Piperidone HCl monohydrate introduces water into the system. Water pushes the equilibrium back toward the hemiaminal/ketone (see Fig 1).
-
The Acid Problem: The HCl salt requires neutralization to release the free base ketone for reaction, but the Strecker reaction requires a slightly acidic pH (approx. pH 3-5) to activate the imine.
Recommendation:
If using TMSCN (Trimethylsilyl cyanide), you must use the free base of piperidone or add a dehydrating agent (
Reagent Compatibility Table
| Component | Standard Reagent | Causality / Issue | Optimization Strategy |
| Ketone | 4-Piperidone HCl[3]·H₂O | Water inhibits imine formation. HCl traps amine. | Free Base: Neutralize with |
| Amine | Anilines / Benzylamines | Weak nucleophiles (anilines) react slowly. | Use Acetic Acid or Yb(OTf)₃ as a catalyst to activate the ketone. |
| Cyanide | TMSCN | Expensive, but anhydrous. Generates HCN in situ. | Preferred for difficult substrates. Use in MeOH or MeCN. |
| Cyanide | KCN / NaCN | Cheap, requires water/acetic acid. | Use for robust substrates. Maintain pH 3-4 (Acetate buffer). |
Module 3: Troubleshooting Protocols
Scenario A: The "Retro-Strecker" on the Column
Symptom: TLC shows a clean product spot, but after column chromatography, you recover starting material (ketone + amine).
Root Cause: Silica gel is slightly acidic. The
-
Deactivate Silica: Pre-treat the silica column with 1-2%
(Triethylamine) in the eluent. -
Switch Phase: Use Neutral Alumina instead of Silica.
-
Telescoping: Do not isolate. React the crude aminonitrile immediately (e.g., hydrolysis to amide or cyclization to hydantoin).
Scenario B: Dark/Tarry Reaction Mixture
Symptom: Reaction turns black; low yield. Root Cause: Oxidation of the amine (especially anilines) or polymerization of the imine. Solution:
-
Inert Atmosphere: Run strictly under Nitrogen/Argon.
-
Order of Addition: Pre-form the imine. Stir Ketone + Amine +
for 2 hours before adding the Cyanide source. This prevents cyanide from reacting with the ketone directly (Cyanohydrin formation) and reduces free amine exposure.
Scenario C: No Reaction (Stalled at Ketone)
Root Cause: Imine formation is thermodynamically unfavorable due to sterics at the 4-position. Solution:
-
Promoter: Add Titanium(IV) isopropoxide (
). It acts as both a Lewis acid and a water scavenger.
Module 4: Validated Workflows
Workflow Decision Tree
Figure 2: Decision Matrix for Protocol Selection.
Protocol A: The Modern Standard (TMSCN)
Best for: Difficult amines, small scale, high-value intermediates.
-
Setup: Flame-dry a flask under Argon.
-
Imine Formation: Dissolve 4-Piperidone (free base, 1.0 eq) and Amine (1.0 eq) in dry Acetonitrile. Add
(1.1 eq) or anhydrous . Stir at RT for 2-4 hours. -
Cyanation: Cool to 0°C. Add TMSCN (1.2 eq) dropwise. Caution: TMSCN releases HCN upon contact with moisture.
-
Reaction: Warm to RT and stir 12-24h.
-
Quench: Add saturated
vigorously (precipitates Ti salts). Filter through Celite. -
Isolation: Extract filtrate with EtOAc. Wash with Brine. Dry (
).
Protocol B: The Traditional Method (KCN/AcOH)
Best for: Large scale, robust amines, cost-sensitivity.
-
Setup: Use a well-ventilated fume hood (Cyanide hazard).
-
Dissolution: Dissolve 4-Piperidone HCl hydrate (1.0 eq) and Amine (1.0 eq) in Glacial Acetic Acid (approx 5-10 volumes).
-
Cyanation: Dissolve KCN (1.2 eq) in a minimum amount of water. Add this solution dropwise to the acetic acid mixture at RT.
-
Note: The Acetic Acid buffers the reaction, generating HCN in situ.
-
-
Reaction: Heat to 40-60°C for 4-12 hours.
-
Quench: Pour into ice water. Basify carefully with Ammonium Hydroxide or NaOH to pH 10.
-
Critical: Do not acidify during workup; HCN gas will evolve.
-
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil, extract with DCM.
References
-
Mechanistic Overview
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions: A Survey of the Mechanism. Chemical Reviews, 103(8), 2795–2828. Link
-
-
Piperidone Specifics (CCR5 Antagonists)
-
TMSCN Methodology
- Niejadlik, M. W., et al. (2018). Practical Synthesis of 4-Cyano-4-aminopiperidines. Organic Process Research & Development.
-
Safety Data (TMSCN)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. 4-Piperidone synthesis [organic-chemistry.org]
- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalytic N-Debenzylation of Piperidine Compounds
[1]
Ticket ID: N-BN-PIP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Kinetics, Selectivity, and Impurity Profiles in Piperidine Deprotection
Welcome to the Advanced Synthesis Support Center
You have reached the desk of the Senior Application Scientist. We understand that removing a benzyl group from a piperidine ring is deceptively simple on paper but notoriously temperamental in the fume hood. The secondary amine generated during the reaction often acts as a catalyst poison, and the choice of solvent can introduce unexpected alkylation side reactions.
This guide is structured to troubleshoot your specific failure mode. Please navigate to the section that matches your observation.
Module 1: The Reaction is Stalled or Sluggish
Symptom: The reaction starts but stalls at 50-70% conversion, or never initiates despite fresh catalyst.
Root Cause Analysis: Catalyst Poisoning
The most common failure mode in piperidine debenzylation is amine poisoning . The nitrogen atom in piperidines (especially secondary amines) possesses a lone pair of electrons that binds strongly to the palladium surface. As the product (free piperidine) accumulates, it competes with the benzyl group for active sites on the catalyst, effectively coating the Pd surface and shutting down the catalytic cycle.
Corrective Action: Protonation Strategy
To prevent the amine from binding to the catalyst, you must mask the nitrogen lone pair. This is achieved by running the reaction under acidic conditions.
-
The Fix: Add 1.05 - 2.0 equivalents of Acetic Acid (AcOH) or Hydrochloric Acid (HCl) to the reaction mixture.
-
Why it works: Protonation converts the amine (
) into an ammonium salt (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). The ammonium species lacks the nucleophilic lone pair required to bind to the Pd surface, leaving the active sites free for hydrogen and the benzyl group.
Troubleshooting Decision Tree
Figure 1: Decision logic for troubleshooting stalled N-debenzylation reactions.
Module 2: Impurity Profile (The "N-Methyl" Problem)
Symptom: You observe a byproduct with M+14 mass (N-methyl piperidine) instead of the desired M+1 (free piperidine).
Root Cause Analysis: Reductive Alkylation via Methanol
If you are using Methanol (MeOH) as a solvent, the Pd/C catalyst can dehydrogenate the methanol to form trace amounts of Formaldehyde (HCHO) in situ. The free piperidine then reacts with this formaldehyde to form an iminium ion, which is rapidly reduced by the hydrogen present to form the N-methylated impurity. This is a classic "Borrowing Hydrogen" mechanism.[1]
Mechanism of Failure
Figure 2: Pathway for the formation of N-methyl impurities in methanol solvent.
Corrective Action: Solvent Switch
-
Immediate Fix: Switch the solvent to Ethanol (EtOH) or Isopropanol (IPA) . While ethanol can theoretically form acetaldehyde, the rate is significantly slower, and the steric bulk of acetaldehyde makes the reductive amination less favorable compared to formaldehyde.
-
Alternative: If solubility requires methanol, ensure the reaction time is short or use Transfer Hydrogenation (see Protocol B), which often suppresses this side reaction by altering the surface hydrogen species.
Module 3: Experimental Protocols (SOPs)
These protocols are designed to be self-validating. If the "Check" step fails, do not proceed to the next stage.
Protocol A: Acid-Modified Hydrogenolysis (Standard)
Best for: Simple piperidines, preventing catalyst poisoning.
-
Preparation: In a round-bottom flask, dissolve the N-benzyl piperidine (1.0 equiv) in Ethanol (0.1 M concentration).
-
Acidification: Add Acetic Acid (1.5 equiv) or 1M HCl (1.1 equiv).
-
Check: Verify pH is < 5 using a dipstick.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric.[2] Wet the catalyst with a small amount of water or toluene before adding the flammable solvent, or add the catalyst under an Argon blanket.
-
-
Hydrogenation: Evacuate and backfill with
(balloon) three times. Stir vigorously at RT. -
Workup: Filter through Celite.
-
Critical Step: If HCl was used, the product is the hydrochloride salt. Evaporate to dryness. If Acetic acid was used, you may need a basic extraction (sat.
) to isolate the free base, but be aware of water solubility.
-
Protocol B: Transfer Hydrogenation
Best for: Labs without high-pressure setups, or to avoid N-methylation.
-
Preparation: Dissolve substrate in Methanol (yes, MeOH is safe here because the mechanism differs).
-
Donor Addition: Add Ammonium Formate (5.0 - 10.0 equiv).
-
Catalyst: Add 10% Pd/C (10-20 wt%).
-
Reaction: Heat to Reflux (65°C) for 1-4 hours.
-
Observation: The reaction will bubble vigorously (release of
andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).
-
-
Workup: Filter hot through Celite (ammonium formate can precipitate upon cooling).
Protocol C: The "Nuclear Option" (ACE-Cl Method)
Best for: Substrates where catalytic hydrogenation fails completely or reduces other functional groups (e.g., olefins, halides).
-
Acylation: Dissolve N-benzyl substrate in dry 1,2-Dichloroethane (DCE) . Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv).
-
Reflux 1: Heat to reflux for 3-12 hours.
-
Evaporation: Remove solvent in vacuo.
-
Methanolysis: Redissolve the residue in Methanol and reflux for 1 hour.
-
Why: This decomposes the carbamate into the amine hydrochloride salt,
, and volatile methyl chloride.
-
-
Isolation: Evaporate MeOH to obtain the pure amine HCl salt.
Comparison of Methodologies
| Feature | Pd/C + H2 (Neutral) | Pd/C + H2 (Acidic) | Transfer Hydro (Ammonium Formate) | ACE-Cl (Chemical) |
| Speed | Slow (often stalls) | Fast | Very Fast | Moderate |
| Amine Poisoning | High Risk | Low Risk | Low Risk | N/A |
| Side Reactions | N-Methylation (in MeOH) | Minimal | Minimal | None |
| Halogen Tolerance | Poor (De-chlorination) | Moderate (pH dependent) | Poor | Excellent |
| Safety | H2 gas / Pyrophoric | H2 gas / Pyrophoric | No Gas / Pyrophoric | Corrosive Reagents |
References
-
Mechanism of Amine Poisoning & Acid Effect
-
Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985. (Foundational text on catalyst poisoning by amines).
-
-
N-Methylation in Methanol (Borrowing Hydrogen)
-
Hamid, M. H.; Slatford, P. A.; Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007 , 349, 1555–1575. Link
-
-
Pearlman's Catalyst (Pd(OH)2)
-
Transfer Hydrogenation Protocol
-
ACE-Cl Method (Non-Catalytic)
-
Olofson, R. A.; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." The Journal of Organic Chemistry, 1984 , 49, 2081–2082. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Handling and safety precautions for 1-Ethylpiperidin-4-one
This guide serves as a technical support resource for 1-Ethylpiperidin-4-one (also known as 1-Ethyl-4-piperidone).[1] It is designed to address the specific operational, safety, and regulatory challenges faced by research professionals.
Status: Active | Chemical Family: Piperidinones | CAS: 3612-20-2 / 3612-18-8[1]
Part 1: Emergency Response & Critical Safety
Q: I spilled 1-Ethylpiperidin-4-one on my nitrile gloves. Am I safe?
A: No. Remove them immediately. While nitrile is standard for many lab reagents, it provides poor protection against ketones and amines. 1-Ethylpiperidin-4-one contains both functional groups.[1][2] Ketones can degrade nitrile rubber rapidly, leading to permeation breakthrough in minutes.[1]
-
Immediate Action: Remove gloves, wash hands with soap and water for 15 minutes.
-
Correct PPE: Use Butyl Rubber (0.3mm+) or Silver Shield/4H (laminate) gloves for handling this chemical.[1] If dexterity is required, use the laminate glove as an inner liner under a disposable nitrile outer glove (double-gloving).[1]
Q: The liquid in the bottle has turned from colorless to yellow/brown. Is it compromised?
A: Likely, yes (Partial Oxidation). 1-Ethylpiperidin-4-one is air-sensitive and prone to oxidation, which leads to the formation of N-oxide impurities and conjugated by-products (chromophores) that cause yellowing.[1]
-
Troubleshooting: Check the purity via GC-MS or TLC. If purity is >98%, the color may be a trace impurity removable by distillation.
-
Prevention: Always store under an inert atmosphere (Nitrogen or Argon).[1] If the bottle is frequently opened, transfer the material to a Schlenk flask or seal with Parafilm under gas after every use.
Q: What is the flash point, and does it require a flammables cabinet?
A: Yes.
-
Flash Point: ~68–69°C (156°F) [Closed Cup].[1]
-
Classification: It is classified as a Combustible Liquid (Category 4 or similar depending on jurisdiction).[1]
-
Protocol: Store in a dedicated flammables cabinet. Avoid using near open flames or non-spark-proof equipment (e.g., standard hot plates with internal switching sparks).[1]
Part 2: Regulatory & Compliance (DEA & Precursor Status)
Q: Is this a DEA List I Chemical?
A: Treat it as a Controlled Precursor. While 4-Piperidone (CAS 41661-47-6) and N-Phenethyl-4-piperidone (NPP) are explicitly designated as DEA List I Chemicals , 1-Ethylpiperidin-4-one is a direct structural analog.[1]
-
Risk: In the context of illicit fentanyl analog synthesis, N-ethyl derivatives are heavily scrutinized.[1]
-
Compliance Action:
-
Verification: Consult your Environmental Health & Safety (EHS) officer regarding "Analog Acts" or specific state-level "Precursor Watch Lists."[1]
-
Security: Store in a locked cabinet with restricted access (Authorized Personnel Only).
-
Inventory: Maintain a strict usage log (mass balance) to account for every milliliter used.
-
Q: Can I ship this chemical to a collaborator?
A: Strictly Restricted. Due to its status as a potential drug precursor, shipping requires rigorous documentation (End-User Statements) and adherence to DOT/IATA regulations for combustible/corrosive liquids. Do not ship without EHS and Legal approval.[1]
Part 3: Operational Handling & Synthesis Support
Q: How do I remove water from 1-Ethylpiperidin-4-one before a sensitive reaction?
A: Distillation is preferred over molecular sieves. Because the ketone can undergo aldol-type side reactions or enolization on basic drying agents, standard drying agents (like KOH) can degrade the product.[1]
-
Protocol:
Q: I am observing low yields in reductive amination. Why?
A: Enolization Competition. The ketone at the 4-position is prone to enolization, especially if the reaction mixture is too basic.
-
Solution:
-
Use a mild reducing agent like Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride.[1]
-
Maintain a slightly acidic pH (pH 5-6) using Acetic Acid to promote imine formation over enolization.[1]
-
Ensure the 1-Ethylpiperidin-4-one is fresh (colorless); oxidation products can poison catalysts.[1]
-
Part 4: Data & Visualization
Physicochemical Properties Table
| Property | Value | Notes |
| Boiling Point | 173–175°C (atm); ~80°C (33 mmHg) | Distill under vacuum to prevent decomposition.[1] |
| Flash Point | ~69°C (156°F) | Combustible.[1] Keep away from heat sources. |
| Density | 0.96–1.0 g/mL | Denser than some organic solvents; check phase layers.[1] |
| Solubility | Miscible in water, ethanol, ether | Basic aqueous solutions may extract it. |
| Stability | Air Sensitive | Store under Inert Gas (N₂/Ar). |
| Glove Type | Butyl Rubber / Silver Shield | Do NOT use Nitrile for prolonged contact.[1] |
Safe Handling Workflow
Figure 1: Cradle-to-Grave handling workflow emphasizing inventory tracking and proper PPE.
Spill Response Decision Tree
Figure 2: Emergency response logic for spills.[1] Note that respiratory protection is critical if outside a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77159, 1-Ethylpiperidin-4-one.[1] Retrieved from [Link][1]
-
Drug Enforcement Administration (2023). Designation of 4-Piperidone as a List I Chemical.[1] Federal Register, 88 FR 21902.[1][3] Retrieved from [Link][1][3][4][5][6][7][8][9]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Indicates poor ketone resistance).[1][10] Retrieved from [Link]
Sources
- 1. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]
- 4. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 6. sarponggroup.com [sarponggroup.com]
- 7. regulations.gov [regulations.gov]
- 8. DEA Final Rule: Designation of 4-Piperidone as a List I Chemical | Environment, Health & Safety [ehs.ucla.edu]
- 9. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Technical Support Center: Solubility Optimization for Substituted Piperidin-4-one Derivatives
Case ID: SOL-PIP-04 Status: Active Topic: Overcoming Aqueous Solubility Bottlenecks in Bioactive Piperidin-4-ones Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Root Cause Analysis
The Issue: Substituted piperidin-4-one derivatives (particularly 3,5-bis(benzylidene)-4-piperidones) often exhibit nanomolar biological activity but suffer from poor aqueous solubility (< 10 µg/mL).
Root Cause (Chemical Physics):
-
Planar Stacking: The conjugated enone system (benzylidene wings) creates a highly planar molecule. This facilitates strong
stacking interactions in the crystal lattice, resulting in high lattice energy that water molecules cannot easily overcome. -
Lipophilicity: Bulky aryl substituents at the C3 and C5 positions drastically increase the partition coefficient (LogP), making the molecule hydrophobic.
-
Free Base Nature: In their neutral form, the piperidine nitrogen has a pKa of ~8-9. At physiological pH (7.4), a significant portion remains un-ionized, limiting solubility.
Strategic Decision Matrix
Before selecting a protocol, determine the chemical constraints of your specific derivative using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on chemical structure and biological application.
Module A: Chemical Modification (Salt Formation)
Applicability: Derivatives with a free secondary amine (-NH-) or alkylated tertiary amine. Mechanism: Protonation of the nitrogen introduces a charge, disrupting the crystal lattice and increasing dipole-dipole interactions with water.
Protocol: Preparation of Piperidin-4-one Hydrochloride Salts
Reagents:
-
Substituted piperidin-4-one (1 mmol)[1]
-
Anhydrous Ethanol or Diethyl Ether
-
HCl gas (generated in situ) OR 2M HCl in Diethyl Ether (commercial)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 mmol of the piperidone derivative in the minimum amount of anhydrous ethanol (warm if necessary, do not exceed 50°C).
-
Acidification:
-
Method A (Gas): Pass dry HCl gas through the solution for 10–15 minutes.
-
Method B (Ethereal HCl): Add 2M HCl in diethyl ether dropwise with constant stirring until the pH reaches ~2.0 (check with wet pH paper).
-
-
Precipitation: The solution will heat up slightly (exothermic). Upon cooling to room temperature, the hydrochloride salt should precipitate as white/yellow crystals.
-
Maximizing Yield: If no precipitate forms, add cold anhydrous diethyl ether (anti-solvent) dropwise until turbidity persists. Refrigerate at 4°C overnight.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
Validation Check:
-
Melting Point: The salt should have a higher melting point than the free base (often >200°C).
-
Solubility Test: Attempt to dissolve 1 mg in 1 mL of DI water. If clear, the protocol is successful.
Module B: Physical Modification (Cyclodextrin Complexation)
Applicability: N-substituted derivatives or when salts are too acidic/hygroscopic.
Mechanism: The hydrophobic piperidone "guest" is encapsulated within the lipophilic cavity of
Protocol: Kneading Method (Solid State)[2]
This method is superior to coprecipitation for lipophilic piperidones as it ensures better guest-host contact.
Figure 2: Workflow for the preparation of inclusion complexes via the kneading method.
Detailed Steps:
-
Molar Calculation: Calculate the mass for a 1:1 molar ratio of your drug and
-Cyclodextrin (MW ~1135 g/mol ). -
Wetting: Place the
-CD in a mortar. Add a small volume of water:ethanol (1:1 v/v) to create a thick paste. -
Incorporation: Slowly add the piperidone derivative to the paste.
-
Kneading: Grind vigorously with a pestle for 45–60 minutes. Critical Step: The mixture must remain a paste; add solvent drops if it dries out.
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Sieving: Pulverize the dried mass and pass through a #100 mesh sieve.
Formulation Data & Cosolvent Systems
For in vitro assays where synthesis of a new solid form is not feasible, use the following cosolvent systems.
Table 1: Recommended Cosolvent Systems for Bioassays
| System | Composition (v/v) | Max Stock Conc. | Cytotoxicity Risk | Notes |
| Standard | 100% DMSO (Stock) → Dilute into Media | 10–20 mM | Low (if final <0.1%) | Standard for HTS. Freezing point 19°C. |
| PEG-Based | 40% PEG 400 / 60% Saline | 2–5 mg/mL | Low | Good for IP injection in mice. |
| Surfactant | 5% Tween 80 / 5% Ethanol / 90% Saline | 1–3 mg/mL | Moderate | Tween can lyse some sensitive cells. |
| Acidic | 0.1% Acetic Acid in Water | 5–10 mg/mL | High (pH dependent) | Only for stable, basic piperidones. |
Troubleshooting Matrix (FAQ)
Q: My hydrochloride salt is extremely hygroscopic and turns into a goo.
-
A: This is common with highly flexible alkyl chains.
-
Fix: Switch to a Fumarate or Maleate salt. These organic counterions often form more stable, non-hygroscopic crystal lattices than chlorides.
-
Fix: Store the HCl salt in a desiccator over
.
-
Q: The cyclodextrin complex shows no improvement in dissolution.
-
A: The guest molecule might be too bulky for the
-CD cavity (internal diameter ~6-6.5 Å).-
Fix: Switch to
-Cyclodextrin (larger cavity) or Hydroxypropyl- -Cyclodextrin (HP- -CD) , which has higher water solubility (>600 mg/mL) and disrupts crystallinity better than native -CD.
-
Q: My compound precipitates when I dilute the DMSO stock into cell culture media.
-
A: This is "crash-out" precipitation.
-
Fix: Warm the media to 37°C before adding the drug.
-
Fix: Add 1% Fetal Bovine Serum (FBS) or Albumin to the media first; proteins can bind and solubilize lipophilic drugs, preventing precipitation (though this reduces free drug concentration).
-
References
-
Piperidone Salt Formation: CymitQuimica. (n.d.). 4-Piperidone hydrochloride: Chemical Properties and Solubility. Retrieved from
-
Cyclodextrin Mechanisms: National Institutes of Health (NIH). (2013). Beta-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties. PMC3705305. Retrieved from
-
Solid Dispersion Techniques: World Journal of Pharmaceutical and Life Sciences. (2024).[2][3][4][5][6] Solid Dispersions: An Overview of Improving Solubility. Retrieved from
-
Cosolvent Strategies: National Institutes of Health (NIH). (2024).[2][3][4][5][6] Preventing lipophilic aggregation in cosolvent molecular dynamics. PMC10926789. Retrieved from
-
General Solubility Data: PubChem. (2025). 4-Piperidone Hydrochloride Compound Summary. CID 3084851. Retrieved from
Sources
- 1. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity | Trends in Sciences [tis.wu.ac.th]
- 4. wjpls.org [wjpls.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Profiling of Piperidin-4-one Oximes: Isomeric Resolution and Conformational Dynamics
Executive Summary
Piperidin-4-one oximes represent a critical scaffold in drug discovery, exhibiting potent antimicrobial, anticancer, and analgesic properties. However, their structural analysis is complicated by the presence of the imino group (
This guide objectively compares the NMR spectral signatures of Piperidin-4-one Oximes against their precursor Parent Ketones and differentiates between the
The Comparative Landscape
In the structural elucidation of these heterocycles, the researcher faces two primary analytical decisions: determining the extent of functionalization (Ketone vs. Oxime) and resolving the geometric orientation (E vs. Z).
Product A vs. Product B: Functional Group Transformation
The first level of analysis validates the synthesis. The conversion of the carbonyl (
| Feature | Parent Ketone (Piperidin-4-one) | Target Product (Piperidin-4-one Oxime) | Diagnostic Value |
| Carbonyl/Imino Carbon ( | High: Definitive proof of condensation. | ||
| Equivalent (if symmetric) | Non-equivalent (Anisotropy induced) | Medium: Indicates loss of | |
| IR Stretching | High: Complementary validation. |
Isomeric Resolution: vs. Geometry
The oxime hydroxyl group exerts a strong deshielding effect on protons spatially syn to it. This "Magnetic Anisotropy Effect" is the primary tool for distinguishing isomers.
- -Isomer (Anti): The OH group is anti to the C-2 substituent (or specific ring side). In 2,6-substituted piperidines, this typically directs the OH toward the H-5 axial proton.
- -Isomer (Syn): The OH group is syn to the C-2 substituent, directing the OH toward the H-3 axial proton.
Detailed Spectral Analysis
H NMR: The Anisotropy Probe
The proton NMR spectrum of piperidin-4-one oximes is defined by the rigid chair conformation (in most 2,6-diaryl systems) and the orientation of the lone pair on the nitrogen.
Mechanism of Action
The
Comparative Data: 2,6-Diphenylpiperidin-4-one Oxime
Solvent: DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity & Coupling ( | Structural Insight |
| H-2 / H-6 (Benzylic) | 3.50 – 4.20 | dd ( | Large |
| H-3ax / H-5ax (Syn) | 3.20 – 3.40 | t or dd ( | Deshielded by OH group. Indicates syn geometry relative to this proton. |
| H-3ax / H-5ax (Anti) | 2.40 – 2.60 | t or dd | Shielded relative to syn proton. |
| H-3eq / H-5eq | 2.10 – 2.30 | m | Less affected by anisotropy due to equatorial position. |
| N-H | 2.00 – 2.50 | s (broad) | Variable depending on H-bonding/Solvent. |
| =N-OH | 10.00 – 10.80 | s (broad) | Diagnostic for Oxime. Disappears with |
Critical Insight: If the spectrum shows a distinct separation between the axial protons at C-3 and C-5 (e.g., one at 2.4 ppm, one at 3.3 ppm), the molecule exists as a single isomer (usually
). If signals are averaged or doubled, a dynamic equilibrium or mixture exists.
C NMR: The Skeletal Backbone
Carbon-13 NMR provides the most robust confirmation of the carbon skeleton and the hybridization state of C-4.
| Carbon Assignment | Chemical Shift ( | Notes |
| C-4 (C=N-OH) | 155.0 – 160.0 | Upfield shift of ~50 ppm vs. Ketone (208 ppm). |
| C-2 / C-6 | 60.0 – 65.0 | Benzylic carbons; sensitive to substituent electronegativity. |
| C-3 / C-5 | 40.0 – 45.0 | |
| Aromatic C | 126.0 – 145.0 | Typical phenyl pattern. |
Advanced Validation: 2D NMR & Logic Flow
To definitively assign the
Technique: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Experiment: Irradiate the OH signal (
10.5 ppm). -
Observation: Look for cross-peaks with H-3 or H-5.
-
Cross-peak with H-5ax
OH is close to H-5 -isomer . -
Cross-peak with H-3ax
OH is close to H-3 -isomer .
-
Logic Diagram: Isomeric Assignment Workflow
Caption: Decision tree for stereochemical assignment of piperidin-4-one oximes using NMR data.
Experimental Protocols
Synthesis (For Reference)[1][2][3]
-
Reagents: 2,6-diarylpiperidin-4-one (1 eq), Hydroxylamine hydrochloride (2 eq), Sodium Acetate (3 eq).
-
Solvent: Ethanol (95%).
-
Condition: Reflux for 2-3 hours. Pour into ice water.
-
Purification: Recrystallization from ethanol is crucial to remove unreacted ketone which complicates the aliphatic region of the NMR.
NMR Sample Preparation
The choice of solvent is critical for observing the exchangeable OH proton and preventing peak broadening.
-
Solvent Choice:
-
DMSO-
(Recommended): Excellent solubility; forms H-bonds with the oxime OH, slowing proton exchange and sharpening the OH signal ( 10-11 ppm). -
CDCl
: Often results in a broad or invisible OH signal due to rapid exchange; aliphatic resolution may be higher, but stereochemical assignment via OH-NOE is difficult.
-
-
Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.
-
Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard 1H) / zgpg30 (Proton-decoupled 13C).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary C-4 carbon has a long
relaxation time; short delays will suppress its signal intensity in C NMR. -
Scans (NS):
- H: 16 scans.
- C: 1024 - 2048 scans (Oxime carbons are quaternary and weak).
-
Temperature: 298 K (25°C). Note: If peaks are broad, run Variable Temperature (VT) NMR at 323 K to coalesce rotamers.
Experimental Workflow Diagram
Caption: Standardized workflow for acquiring high-fidelity NMR data for oxime derivatives.
References
-
Noller, C. R., & Baliah, V. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Journal of the American Chemical Society, 70(11), 3853-3855. Link
-
Pandiarajan, K., et al. (1993). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 31(1), 80-86. Link
-
Ravindran, T., & Jeyaraman, R. (1992). Stereochemistry of N-nitroso-2,6-diarylpiperidin-4-one oximes. Indian Journal of Chemistry Section B, 31, 677. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for Anisotropy/Shielding mechanisms). Link
-
Baliah, V., Jeyaraman, R., & Chandrasekaran, L. (1983). Synthesis and stereochemistry of some 2,6-disubstituted piperidin-4-ones. Chemical Reviews, 83(3), 379-407. Link
Sources
Validating the Structure of 1-Ethylpiperidin-4-one Oxime Derivatives: A Multi-Modal Approach
Executive Summary
Context: The 1-ethylpiperidin-4-one oxime scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for non-opioid analgesics, cholinesterase inhibitors, and antimicrobial agents. However, the structural validation of these derivatives is frequently complicated by E/Z isomerism (geometric isomerism) around the C=N bond.
The Challenge: Biological activity often depends strictly on the specific geometric isomer (E or Z). Standard 1D NMR is insufficient for unambiguous assignment without comparative standards.
The Solution: This guide defines a self-validating, multi-modal characterization workflow. We integrate spectroscopic data (IR, MS) with advanced nuclear magnetic resonance (2D NMR) and crystallographic techniques to ensure structural certainty before biological screening.
Synthesis & Critical Control Points
To validate a structure, one must first ensure the integrity of its synthesis. The conversion of 1-ethyl-4-piperidone to its oxime is a condensation reaction sensitive to pH.
-
Reaction: 1-Ethyl-4-piperidone + Hydroxylamine HCl
Oxime -
Critical Control Point (pH): The reaction must be buffered (typically NaOAc or Pyridine).
-
Acidic pH (<4): Promotes hydrolysis of the oxime back to the ketone.
-
Basic pH (>9): Can lead to Beckmann rearrangement side products or ring opening.
-
Experimental Protocol: Synthesis of 1-Ethylpiperidin-4-one Oxime
-
Dissolution: Dissolve 1-ethyl-4-piperidone (10 mmol) in absolute ethanol (20 mL).
-
Buffering: Add Sodium Acetate (15 mmol) followed by Hydroxylamine Hydrochloride (12 mmol).
-
Reflux: Heat to reflux for 3-4 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup: Evaporate solvent. Neutralize residue with sat. NaHCO3. Extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography.
Structural Validation Workflow
Tier 1: Composition & Functional Group Confirmation
Before assessing geometry, confirm the chemical transformation.
Infrared Spectroscopy (FT-IR)[1][2]
-
Objective: Confirm loss of Carbonyl (C=O) and gain of Oxime (C=N-OH).
-
Key Diagnostic Peaks:
-
Absent: Ketone C=O stretch (~1715 cm⁻¹). If present, reaction is incomplete.
-
Present: Imine C=N stretch (1630–1660 cm⁻¹).
-
Present: N-O-H stretch (Broad, 3100–3300 cm⁻¹).
-
Mass Spectrometry (HRMS)
-
Objective: Confirm molecular formula (
). -
Expectation:
peak at m/z ~143.118. -
Fragmentation: Watch for loss of -OH (M-17) or -NO (M-30), characteristic of oximes.
Tier 2: Geometric Assignment (The E/Z Problem)
This is the most critical phase. The oxime group creates magnetic anisotropy, affecting the chemical shifts of the adjacent
1H NMR Analysis (Self-Validating Logic)
In 1-ethylpiperidin-4-one oxime, the ring is symmetric unless the oxime is locked in a specific geometry that differentiates the 'syn' and 'anti' sides.
-
N-Ethyl Group (Internal Standard):
-
Triplet (~1.0 ppm, 3H) and Quartet (~2.4 ppm, 2H). Use these to calibrate integration.
-
-
Ring Protons (
-methylene):-
Syn-Protons: Protons on the side syn to the -OH group are deshielded (shifted downfield) due to the paramagnetic anisotropy of the oxygen lone pairs.
-
Anti-Protons: Protons anti to the -OH are relatively shielded.
-
Observation: If the spectrum shows two distinct multiplets for the
-protons (e.g., at 2.6 ppm and 3.2 ppm), the rotation is slow or locked, and you can assign E/Z ratios. If it is a single broad signal, rapid isomerization or coincident shifts are occurring.
-
2D NMR (NOESY/ROESY)
To unambiguously distinguish E vs. Z without a crystal structure:
-
Experiment: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Logic: Look for a cross-peak between the Oxime -OH proton (often broad, ~8-10 ppm) and the
-methylene protons .-
Strong Correlation: The -OH is spatially close to those specific protons
Syn relationship . -
No Correlation: The -OH is distant
Anti relationship .
-
Tier 3: Absolute Confirmation
X-Ray Crystallography
-
Usage: Required for the final lead compound or if the oxime forms an inseparable E/Z mixture in solution.
-
Data: Provides exact bond lengths (C=N approx. 1.27–1.29 Å) and defines the torsion angle.
Comparative Analysis of Validation Methods
| Method | Information Gained | Critical Limitation | Cost/Time |
| FT-IR | Functional group conversion (C=O | Cannot distinguish E/Z isomers. | Low / Fast |
| 1H NMR | Purity, Connectivity, E/Z Ratio | Requires careful interpretation of anisotropy; solvent dependent. | Med / Fast |
| NOESY | Spatial proximity (Stereochemistry) | Requires distinct signal separation; exchangeable OH protons can be invisible in | Med / Med |
| HRMS | Elemental composition | Isomers have identical mass. | High / Fast |
| XRD | Absolute Configuration (Gold Standard) | Requires single crystal; time-intensive. | High / Slow |
Visualizations
Diagram 1: The Validation Workflow
A logical decision tree for validating the synthesized derivative.
Caption: Step-by-step structural validation workflow ensuring purity and geometric certainty.
Diagram 2: NMR Logic for E/Z Determination
Visualizing the Nuclear Overhauser Effect (NOE) logic used to distinguish isomers.
Caption: NOESY correlation logic. The OH group shows magnetic interaction only with spatially close (Syn) protons.
References
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Link
-
Cortés, I., & Sarotti, A. M. (2023).[3] E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Link[3]
-
Gokula Krishnan, K., Sivakumar, R., & Thanikachalam, V. (2015).[4] Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society. Link
-
Sahu, S. K., et al. (2013).[5] Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Link
-
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A Comparative Guide to the Bioactivity of Piperidin-4-one Isomers for Drug Discovery Professionals
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a versatile intermediate for synthesizing a wide array of bioactive molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] A critical aspect often dictating the therapeutic efficacy and selectivity of these compounds is their stereochemistry. Isomers of the same piperidin-4-one derivative can exhibit vastly different biological activities, making a comparative study essential for rational drug design and development.
This guide provides an in-depth analysis of the comparative bioactivity of piperidin-4-one isomers, focusing on anticancer and antimicrobial applications. We will delve into the structure-activity relationships (SAR) governed by stereoisomerism and present supporting experimental data to inform future research and development.
The Significance of Stereoisomerism in Piperidin-4-one Bioactivity
Substitutions on the piperidin-4-one ring, particularly at the C-3 and C-5 positions, often create chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers). The spatial arrangement of these substituents can profoundly influence how the molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. This differential interaction is the fundamental reason why one isomer may be a potent therapeutic agent while another is inactive or even toxic.
A clear illustration of this principle is seen in 3,4-disubstituted piperidine analogues. Studies have revealed that the cis and trans isomers, as well as their respective enantiomers, can exhibit entirely different selectivity profiles for neurotransmitter transporters. For instance, (-)-cis analogues show a preference for the dopamine and norepinephrine transporters (DAT/NET), while (-)-trans and (+)-cis isomers are more selective for the serotonin transporter (SERT).[4] This highlights the critical importance of stereochemical control in synthesizing and evaluating these compounds.
Comparative Anticancer Activity
The piperidin-4-one nucleus is a prevalent feature in many potent anticancer agents.[3][5] The cytotoxic activity of these compounds is often linked to their ability to induce apoptosis, inhibit key enzymes like topoisomerase IIα, or modulate signaling pathways involved in cell proliferation and survival.[3]
Case Study: 3,5-Bis(benzylidene)piperidin-4-ones
A prominent class of anticancer piperidin-4-one derivatives are the 3,5-bis(benzylidene) analogues. These compounds, which can exist as E and Z geometric isomers at the exocyclic double bonds, have shown significant antiproliferative properties against a range of cancer cell lines.[3]
While direct, head-to-head comparisons of pure, isolated stereoisomers are not always available in the literature, the synthetic methodologies often yield specific isomers, and the resulting bioactivity is attributed to that particular stereochemistry. For example, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one has been reported to possess antiproliferation properties against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines, with its mode of action presumed to be the inhibition of the pro-angiogenic transcription factor HIF.[3][6]
The table below summarizes the cytotoxic activity of various substituted piperidin-4-one derivatives against different cancer cell lines. It is important to note that these are often mixtures or the thermodynamically favored isomer from synthesis.
| Compound Class | Substituents | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| N-Acryloyl-3,5-bis(ylidene)-4-piperidones | Varies | Molt4/C8, CEM, L1210 | Potent, higher than curcumin and melphalan | [3] |
| N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Varies | HepG2, SMMC-7721, QGY-7703 | Promising antiproliferation, induces apoptosis | [3] |
| 4-Piperidone-1-carboxamides | Varies | HCT116, MCF7, A431 | High potency, often higher than 5-fluorouracil | [3] |
| Dispiro[indole-pyrrolidine-piperidines] | Varies | HeLa, MCF7, T-47D, HepG2, HCT116 | Promising antiproliferation | [3] |
Causality Behind Experimental Choices: The selection of cancer cell lines like MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) is strategic. They represent common and well-characterized cancer types, allowing for broader applicability of the findings. The use of standard anticancer drugs like doxorubicin or 5-fluorouracil as positive controls is crucial for validating the assay and providing a benchmark for the potency of the new compounds.[3][5]
Comparative Antimicrobial Activity
Piperidin-4-one derivatives have also been investigated for their potential as antimicrobial agents, targeting both bacteria and fungi.[7] The mechanism of action can vary, but for some, it involves inhibiting essential bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR), which is vital for fatty acid biosynthesis.[8]
Case Study: Stereoisomers of Mefloquine Analogs
Recent research into analogues of the antimalarial drug mefloquine, which contains a piperidine methanol moiety, provides a clear example of a stereochemical comparison in an antimicrobial context. The synthesis and testing of all four stereoisomers of (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol revealed interesting, albeit subtle, differences in antifungal activity.[9]
| Isomer | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| erythro enantiomers | Cryptococcus neoformans | 1 | [9] |
| erythro enantiomers | Candida albicans | 4 | [9] |
| threo enantiomers | Cryptococcus neoformans | 2 | [9] |
| threo enantiomers | Candida albicans | 8 | [9] |
Interpretation of Data: In this case, while all four stereoisomers retained potent antifungal activity, the erythro enantiomers were found to be slightly more potent (lower MIC values) than the threo enantiomers against both fungal pathogens tested.[9] This suggests that while the stereochemistry at the piperidine methanol group is not absolutely critical for activity, it does influence the degree of potency. This is a vital piece of information for medicinal chemists aiming to optimize the compound for further development.[9]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays mentioned in this guide.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidin-4-one isomers in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48-72 hours). Include wells with untreated cells (negative control) and a standard cytotoxic drug (positive control).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the piperidin-4-one isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Workflows and Relationships
Diagrams are invaluable for conceptualizing experimental processes and biological interactions.
Caption: Workflow for synthesis, separation, and comparative bioactivity screening of piperidin-4-one isomers.
Conclusion and Future Directions
The evidence strongly indicates that the stereochemistry of piperidin-4-one derivatives is a critical determinant of their biological activity. Even subtle changes in the 3D orientation of substituents can lead to significant differences in potency and selectivity against therapeutic targets. The comparative data presented for anticancer and antifungal agents underscore the necessity of synthesizing and evaluating pure stereoisomers during the drug discovery process.
Future research should focus on:
-
Stereoselective Synthesis: Developing more efficient synthetic routes to obtain pure enantiomers and diastereomers, which will facilitate more precise SAR studies.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by the most active isomers to understand the structural basis of their potency.
-
In Vivo Studies: Advancing the most promising isomers from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By embracing a stereochemistry-focused approach, researchers can unlock the full therapeutic potential of the piperidin-4-one scaffold and develop more effective and safer medicines.
References
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Kumar, A., & Sharma, S. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
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Li, X., et al. (2016). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]
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Saeed, A., et al. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Elsevier. Available at: [Link]
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Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]
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Apsunde, T., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed. Available at: [Link]
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Fishback, J. A., et al. (2010). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]
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Głowacka, I. E., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link]
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Kumar, P. R., et al. (2023). Synthesis, characterization, and anticancer studies of S and N alkyl piperazine-substituted positional isomers of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
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Almalki, A. S., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available at: [Link]
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Issayeva, A., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Piperidone Oxime Ethers
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperidone oxime ethers, a class of heterocyclic compounds with significant therapeutic potential. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising molecules.
Introduction: The Versatile Piperidone Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its inherent conformational flexibility and the ability to be readily functionalized at multiple positions make it an attractive starting point for the design of novel therapeutic agents. The introduction of an oxime ether moiety to the 4-piperidone core further enhances the structural diversity and biological activity profile of this scaffold. Piperidone oxime ethers have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and acetylcholinesterase (AChE) inhibitory activities.[2][3][4] This guide will delve into the specific structural features that govern these activities, providing a comparative analysis to inform future drug design and development efforts.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of piperidone oxime ethers is intricately linked to the nature and substitution pattern of the piperidone ring, the configuration of the oxime ether, and the chemical properties of the appended ether moiety. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Piperidone Core: A Foundation for Activity
The piperidone nucleus serves as the central scaffold, and its substitution pattern significantly influences the overall biological activity. Key modifications include:
-
Substituents at the 2 and 6 positions: The presence of aryl groups at the C-2 and C-6 positions of the piperidone ring is a common feature in many biologically active derivatives.[3][5] The nature and substitution of these aryl rings can dramatically impact activity. For instance, in a series of 2,6-diarylpiperidin-4-one O-methyloximes evaluated for their antiproliferative activity against the HeLa human cervical carcinoma cell line, compounds with fluoro, chloro, and bromo substituents on the aryl rings showed promising cytotoxicity.[3]
-
Substitution at the 3 and 5 positions: Introduction of substituents at the C-3 and C-5 positions can influence the conformation of the piperidine ring, which in turn can affect binding to biological targets. Sterically less hindered compounds, such as those with only hydrogen or a single methyl group at C-3 and C-5, tend to adopt a chair conformation. In contrast, more sterically hindered derivatives with substituents at both C-3 and C-5 may favor a twist-boat conformation.[2]
-
N-Substitution: The nitrogen atom of the piperidine ring offers a key handle for modification. N-alkylation or N-acylation can alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic profile and target interactions. For example, in a series of antimicrobial piperidin-4-one oxime ethers, N-methylation was explored.[2]
The Oxime Ether Moiety: A Modulator of Potency and Selectivity
The oxime ether functional group is not merely a passive linker but plays an active role in defining the biological properties of the molecule.
-
Stereochemistry: The orientation of the N-O bond of the oxime ether can exist as either E or Z isomers. Spectroscopic studies have shown that for many 2,6-diarylpiperidin-4-one oxime ethers, the E-isomer, where the N-O bond is syn to the C-5 position, is the predominant form.[2][5] This stereochemical preference can have significant implications for how the molecule fits into a binding pocket.
-
Nature of the Ether Substituent (R in -O-R): The substituent on the ether oxygen is a critical determinant of activity. Varying this group allows for the fine-tuning of lipophilicity, steric bulk, and potential for additional interactions with the target. For instance, in a study on antimicrobial piperidin-4-one oxime ethers, a derivative with a 2-chlorophenylmethyl group on the ether oxygen exhibited good antibacterial activity against Bacillus subtilis.[2]
Comparative Analysis of Biological Activities
The versatility of the piperidone oxime ether scaffold is evident in its diverse range of biological activities. This section provides a comparative overview of its performance in key therapeutic areas, supported by experimental data.
Anticancer Activity
Several studies have highlighted the potential of piperidone oxime ethers as anticancer agents. A series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized and evaluated for their in vitro antiproliferative activity against the HeLa cell line using the MTT assay.[3] The results, summarized in the table below, indicate that certain substitution patterns on the aryl rings lead to significant cytotoxic effects.
| Compound ID | Aryl Substituent (R) | IC50 (µM) against HeLa cells |
| 3c | 4-Fluorophenyl | Lead molecule |
| 3d | 4-Chlorophenyl | Lead molecule |
| 3e | 4-Bromophenyl | Lead molecule |
| 3f | 4-Methylphenyl | Lead molecule |
| 3j | 2-Chlorophenyl | Lead molecule |
| 3k | 2,4-Dichlorophenyl | Lead molecule |
| 4d | 4-Chlorophenyl (N-methylated) | Lead molecule |
| 4e | 4-Bromophenyl (N-methylated) | Lead molecule |
| 4f | 4-Methylphenyl (N-methylated) | Lead molecule |
| 4g | 4-Methoxyphenyl (N-methylated) | Lead molecule |
| 4i | 2-Fluorophenyl (N-methylated) | Lead molecule |
Data extracted from a preliminary SAR study, which identified these as lead molecules for further optimization. Specific IC50 values were not provided in the abstract.[3]
The preliminary SAR from this study suggests that both electron-withdrawing (fluoro, chloro, bromo) and electron-donating (methyl, methoxy) groups on the aryl rings, as well as N-methylation, can contribute to cytotoxic activity.[3]
Antimicrobial Activity
Piperidone oxime ethers have also shown promise as antimicrobial agents. A study investigating a series of substituted piperidin-4-one oxime ethers revealed their potential against various bacterial and fungal strains.[2] The minimum inhibitory concentration (MIC) values were determined, and one compound, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime, demonstrated notable antibacterial activity against Bacillus subtilis, with an MIC close to that of the standard drug, streptomycin.[2] Another study reported that some substituted piperidin-4-one oxime ethers exhibited good antibacterial and antifungal properties, with some compounds being more active than the reference drug amphotericin B.
Acetylcholinesterase (AChE) Inhibition
The piperidine core is a key feature of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This has spurred interest in piperidone-based compounds, including oxime ethers, as potential AChE inhibitors. A study on piperidone-grafted heterocyclic compounds identified several potent AChE inhibitors.[4] While not exclusively oxime ethers, this study highlights the potential of the piperidone scaffold in this therapeutic area. Compound 9p from this study showed the highest inhibitory activity with an IC50 value of 0.73 µM, which was nearly twofold better than the standard drug galantamine (IC50 = 1.31 µM).[4]
| Compound ID | Structure | AChE IC50 (µM) |
| 5h | N-benzylpiperidine derivative | 0.83 |
| 9h | Thiazolopyrimidine derivative | 0.98 |
| 9j | Thiazolopyrimidine derivative | 1.09 |
| 9p | Thiazolopyrimidine derivative | 0.73 |
| Galantamine | Standard Drug | 1.31 |
Data from a study on piperidone grafted heterocyclic compounds.[4]
The strong performance of these piperidone-based compounds underscores the potential for designing novel and effective AChE inhibitors based on this scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 2,6-Diarylpiperidin-4-one Oxime Ethers
The synthesis of piperidone oxime ethers typically involves a multi-step process, starting with the formation of the piperidin-4-one core followed by oximation and subsequent etherification.
Step 1: Synthesis of 2,6-Diarylpiperidin-4-one
A common method for synthesizing the 2,6-diarylpiperidin-4-one core is the Mannich reaction.[1]
-
In a round-bottom flask, combine an appropriate aromatic aldehyde (0.2 mol), a ketone such as acetone or a substituted ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol.
-
Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with a cold ethanol/ether mixture, and dry to obtain the crude 2,6-diarylpiperidin-4-one.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2,6-Diarylpiperidin-4-one Oxime
-
Dissolve the synthesized 2,6-diarylpiperidin-4-one (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base such as sodium acetate or pyridine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 3: Synthesis of 2,6-Diarylpiperidin-4-one O-Alkyl/Aryl Oxime Ethers
-
To a solution of the 2,6-diarylpiperidin-4-one oxime (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the oximate anion.
-
Stir the mixture at room temperature for a short period (e.g., 30 minutes).
-
Add the desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperidone oxime ether.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa) into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining cholinesterase activity.[8][9]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel, 1 U/mL in phosphate buffer)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer (pH 8.0).[8]
-
Add 10 µL of the test compound solution (or buffer for the control).[8]
-
Add 10 µL of the AChE enzyme solution.[8]
-
Incubate the plate at 25°C for 10 minutes.[8]
-
Add 10 µL of the DTNB solution to each well.[8]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.[8]
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a period of 10-15 minutes.[10]
-
Data Analysis: The rate of the reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
General SAR Workflow for Piperidone Oxime Ethers
Caption: A generalized workflow for the SAR study of piperidone oxime ethers.
Key Structural Features for SAR Analysis
Caption: Key modifiable positions on the piperidone oxime ether scaffold.
Conclusion and Future Directions
The piperidone oxime ether scaffold represents a versatile and promising platform for the development of new therapeutic agents. The extensive body of research highlights the critical role of systematic structural modifications in tuning the biological activity profile of these compounds. The substituents on the 2,6-diaryl rings, the substitution pattern on the piperidine nitrogen, and the nature of the oxime ether moiety all contribute significantly to their anticancer, antimicrobial, and AChE inhibitory properties.
Future research in this area should focus on a more integrated approach, combining synthetic chemistry with computational modeling and comprehensive biological evaluation. The generation of focused libraries of piperidone oxime ethers with systematic variations will be crucial for elucidating more detailed SAR and quantitative structure-activity relationships (QSAR). Furthermore, exploring the potential of these compounds against a wider range of biological targets and in in vivo models will be essential to translate their promising in vitro activities into tangible therapeutic benefits. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of molecules.
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- Characterization of all synthesized piperidine-dione derivatives was done by analytical technique such as FTIR, 1H- NMR. The resulting compounds possess symmetrical structures and have high yields. All the compounds were screened for antimicrobial activities. Der Pharma Chemica.
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- Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. (2008). Bioorganic & Medicinal Chemistry Letters, 18(13), 3845-3849.
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- Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i. Vietnam Journal of Science and Technology.
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A Comparative Analysis of the In Vitro Anticancer Activity of Novel Oximes
In the dynamic landscape of oncology drug discovery, the quest for novel pharmacophores with enhanced efficacy and selectivity remains a paramount objective. Among the diverse chemical scaffolds under investigation, oximes have emerged as a particularly promising class of compounds, demonstrating significant antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides a comprehensive in vitro comparison of novel oximes from three distinct structural classes: indirubin-based oximes, steroidal oximes, and chalcone-derived oximes. We will delve into their differential cytotoxic profiles, elucidate their underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their evaluation of these compelling anticancer agents.
The Ascendancy of Oximes in Cancer Research
Historically recognized for their role as cholinesterase reactivators in the context of organophosphate poisoning, oximes have garnered increasing attention for their potent anticancer properties.[1][2] The introduction of the oxime functional group (C=N-OH) into various molecular backbones can profoundly influence their biological activity.[3] This is attributed to the unique electronic and steric properties of the oxime moiety, which can enhance binding affinity to therapeutic targets and modulate pharmacokinetic properties.[2] Many oxime derivatives have been identified as potent inhibitors of key signaling molecules implicated in tumorigenesis, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and components of the PI3K/AKT/mTOR pathway.[2][4]
This comparative guide will focus on three exemplary novel oximes, each representing a distinct chemical class with a unique mechanism of action:
-
Indirubin-3'-oxime (I3O) and its potent derivative, 6-Bromoindirubin-3'-oxime (6-BIO)
-
A representative Steroidal Oxime
-
A novel Chalcone Oxime
Comparative In Vitro Cytotoxicity
The cornerstone of preclinical cancer drug discovery is the assessment of a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a critical metric in this evaluation, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for our selected novel oximes against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Indirubin-3'-oxime (I3O) | KB | Oral Epidermoid Carcinoma | ~5.5 | [5] |
| LU-1 | Lung Cancer | ~7.7 | [5] | |
| HepG2 | Hepatocellular Carcinoma | >10 | [5] | |
| MCF-7 | Breast Adenocarcinoma | >10 | [5] | |
| 6-Bromoindirubin-3'-oxime (6-BIO) | A2058 | Melanoma | 5 | [6] |
| Steroidal Oxime (Compound 4) | HeLa | Cervical Cancer | 5.3-5.6 µg/mL | [7] |
| CaSki | Cervical Cancer | 5.3-5.6 µg/mL | [7] | |
| Chalcone Oxime (Compound 11g) | A-375 | Melanoma | 0.87 | [8] |
| MCF-7 | Breast Adenocarcinoma | 0.28 | [8] | |
| HT-29 | Colorectal Adenocarcinoma | 2.43 | [8] | |
| H-460 | Large Cell Lung Carcinoma | 1.04 | [8] |
Note: The IC50 values for the steroidal oxime were reported in µg/mL and have been presented as such. Direct molar concentration comparisons with the other compounds should be made with caution.
From this data, it is evident that the chalcone oxime derivative 11g exhibits remarkable potency, with sub-micromolar IC50 values against several cancer cell lines.[8] The indirubin derivative 6-BIO also demonstrates significant activity against melanoma cells.[6] The steroidal oxime shows promising activity against cervical cancer cell lines.[7] It is crucial to note that the choice of cell line significantly impacts the observed cytotoxicity, underscoring the importance of screening compounds against a diverse panel of cancer types.
Mechanistic Insights: Unraveling the Pathways of Action
A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. Our selected novel oximes exert their anticancer effects through distinct molecular pathways, which are detailed below.
Indirubin-3'-Oximes: Dual Inhibitors of CDKs and JAK/STAT3 Signaling
Indirubin, a natural bis-indole alkaloid, and its oxime derivatives are potent inhibitors of cyclin-dependent kinases (CDKs).[3] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[9] By binding to the ATP-binding pocket of CDKs, indirubin-3'-oximes prevent the phosphorylation of downstream substrates, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[1][3][10]
Furthermore, derivatives such as 6-bromoindirubin-3'-oxime (6-BIO) have been shown to be potent inhibitors of the JAK/STAT3 signaling pathway.[6][11] The STAT3 transcription factor is constitutively activated in a wide range of human tumors and promotes cell proliferation and survival.[12][13] 6-BIO has been demonstrated to be a pan-JAK inhibitor, directly inhibiting the kinase activity of the JAK family and subsequently reducing the phosphorylation and activation of STAT3.[11] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and induces apoptosis in cancer cells.[6]
Caption: Indirubin-3'-oxime inhibits the active CDK/Cyclin complex, leading to cell cycle arrest.
Caption: 6-Bromoindirubin-3'-oxime inhibits the JAK/STAT3 signaling pathway.
Chalcone Oximes: Disruptors of Microtubule Dynamics
Chalcones are a class of natural and synthetic compounds characterized by an open-chain flavonoid structure.[14] Certain chalcone oxime derivatives have been identified as potent inhibitors of tubulin polymerization.[14][15] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy.
Chalcone oximes can bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[16][17] This disruption of the microtubule network leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[14] The potent, sub-micromolar activity of compounds like 11g highlights the potential of this class of oximes as effective antimitotic agents.[8]
Caption: Chalcone oximes inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Steroidal Oximes: Multi-faceted Anticancer Agents
The introduction of an oxime group onto a steroid scaffold can significantly enhance its anticancer activity.[18][19] Steroidal oximes have demonstrated a range of biological effects, including the induction of apoptosis and cell cycle arrest.[7][20] While the precise molecular targets can vary depending on the specific structure of the steroidal backbone and the position of the oxime group, their mechanisms of action often involve the modulation of key signaling pathways and the induction of cellular stress.[18] For instance, some steroidal oximes have been shown to induce apoptosis through the activation of caspases.[7] Further research is ongoing to fully elucidate the intricate mechanisms by which these compounds exert their cytotoxic effects.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro studies, the use of standardized and well-documented protocols is essential. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Novel oxime compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the novel oxime compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][21] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the novel oxime compounds at the desired concentrations and for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method utilizes the ability of propidium iodide to stoichiometrically bind to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the novel oxime compounds as desired.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI signal.
Caption: A generalized workflow for the in vitro evaluation of novel oximes.
Conclusion and Future Directions
The novel oximes presented in this guide represent a compelling and diverse set of anticancer drug candidates. The indirubin- and chalcone-based oximes, in particular, demonstrate potent low- to sub-micromolar activity against a range of cancer cell lines. Their well-defined mechanisms of action, targeting critical cellular processes such as cell cycle regulation and microtubule dynamics, provide a strong rationale for their continued development. Steroidal oximes also show significant promise, though further elucidation of their specific molecular targets is warranted.
The provided experimental protocols offer a robust framework for researchers to conduct their own in vitro evaluations of these and other novel oxime compounds. Future studies should focus on expanding the panel of cancer cell lines tested, including those with known resistance mechanisms to standard-of-care therapies. In vivo studies in relevant animal models will be the crucial next step in validating the therapeutic potential of these promising agents. The continued exploration of the vast chemical space of oxime derivatives holds the potential to yield the next generation of effective and selective cancer therapeutics.
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- 6-Bromoindirubin-3'-oxime induces apoptosis of human melanoma cells associated with inhibition of JAK/STAT3 signaling. (2011). Cancer Research, 71(11), 3947-3956.
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- Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines. (2017). Molecules, 22(10), 1667.
- Synthesis, biological evaluation, and molecular docking studies of novel chalcone oxime derivatives as potential tubulin polymerization inhibitors. (2014). RSC Advances, 4(61), 32263-32275.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Ethylpiperidin-4-one Oxime
This guide provides essential safety and logistical information for the proper disposal of 1-Ethylpiperidin-4-one oxime. As a niche research chemical, specific safety and disposal data are not extensively published. Therefore, this protocol is built upon established principles of chemical safety, regulatory standards, and data from structurally analogous compounds. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are paramount at every step. Researchers, scientists, and drug development professionals must treat this compound as hazardous and follow these guidelines meticulously to protect themselves, their colleagues, and the environment.
Hazard Assessment and Characterization
Due to the absence of a comprehensive Safety Data Sheet (SDS) for 1-Ethylpiperidin-4-one oxime, a conservative hazard assessment is derived from its parent ketone, 1-Ethylpiperidin-4-one, and related piperidine structures. This approach ensures the highest level of safety.
The primary anticipated hazards are:
-
Skin and Eye Irritation: The parent ketone is a known skin and eye irritant.[1] Piperidine-based compounds can cause severe irritation and even chemical burns upon contact.[2][3]
-
Toxicity: Piperidines can be toxic if inhaled, ingested, or absorbed through the skin, potentially affecting the respiratory tract, central nervous system, and other organs.[4][5][6]
-
Flammability: While the parent ketone is classified as a combustible liquid, related compounds like 1-Ethyl Piperidine are flammable liquids and pose a fire hazard.[1][2] Therefore, ignition sources must be strictly controlled.[7]
-
Reactivity: The compound is incompatible with strong oxidizing agents and strong bases.[7] Mixing with such materials could lead to a vigorous, exothermic reaction.
| Anticipated Hazard Classification | GHS Category | Source/Rationale |
| Skin Corrosion/Irritation | Category 2 | Based on parent ketone and piperidine derivatives.[1][6] |
| Serious Eye Damage/Irritation | Category 2 | Based on parent ketone and piperidine derivatives.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Assumed) | A conservative assumption based on the toxicity of related piperidines.[4][6] |
| Flammable/Combustible Liquid | Category 4 (Combustible) | Based on the parent ketone.[1] Treat with caution as a potential fire hazard.[2] |
Regulatory Compliance Framework
All chemical waste disposal is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): The EPA provides the framework for "cradle-to-grave" management of hazardous waste.[8][9] This guide aligns with RCRA principles by ensuring proper waste identification, accumulation, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
-
OSHA (Hazard Communication and HAZWOPER): OSHA standards mandate that employers inform and train employees about the chemical hazards in their workplace and the protective measures required.[10][11] This includes proper handling and emergency procedures for hazardous waste.[12]
Pre-Disposal and Waste Accumulation Protocol
Proper disposal begins with meticulous procedures at the point of generation. The following steps are mandatory to ensure safety and compliance.
Step 1: Designate as Hazardous Waste
Given the anticipated hazards, all waste streams containing 1-Ethylpiperidin-4-one oxime, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be designated and handled as hazardous chemical waste.[13][14]
Do NOT dispose of this chemical down the drain or in the regular trash. [15]
Step 2: Segregate Incompatible Waste
To prevent dangerous reactions, it is critical to segregate waste streams.[15][16]
-
Place 1-Ethylpiperidin-4-one oxime waste in a dedicated container.
-
NEVER mix this waste with:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides).
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide).[7]
-
Acids (to prevent potential formation of toxic fumes).
-
Step 3: Select and Prepare the Waste Container
The integrity of the waste container is critical for safe storage and transport.[17]
| Container Material | Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Excellent | Preferred for its high chemical resistance and durability. Ensure it is rated for the solvent if the oxime is in solution. |
| Borosilicate Glass | Good | Suitable, especially for solutions. Must have a screw-top cap with a chemically resistant liner (e.g., PTFE). |
| Metal | Not Recommended | Avoid metal containers, as trace impurities or degradation could lead to unforeseen reactions.[17] |
Container Preparation:
-
Ensure the container is clean, dry, and in good condition with no leaks or damage.[17]
-
The container must have a secure, tight-fitting screw cap. Parafilm or stoppers are not acceptable for long-term storage.[17]
-
For liquid waste, the container must be placed within a larger, chemically resistant secondary containment bin to mitigate spills.[15][18]
Step-by-Step Disposal Procedure
This workflow details the process from waste generation to institutional pickup. It is designed to be followed without deviation.
Personal Protective Equipment (PPE) Requirement
When handling 1-Ethylpiperidin-4-one oxime waste, the following minimum PPE is required:
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 or OSHA 29 CFR 1910.133 standards.[19]
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat.
-
Work Area: All handling of open containers must occur inside a certified chemical fume hood to prevent inhalation of vapors.[19]
Waste Collection and Labeling Workflow
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Fill in all required information:
-
Full Chemical Name: "1-Ethylpiperidin-4-one oxime" (no abbreviations).
-
Concentration: List all chemical constituents, including solvents, with their approximate percentages. The total must equal 100%.
-
Hazard Information: Check all applicable hazard boxes (e.g., Toxic, Irritant, Flammable/Combustible).
-
-
Add Waste: Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Secure the Container: Tightly close the container cap immediately after adding waste. Do not leave a funnel in the container opening. [17]
-
Storage: Store the sealed container in its secondary containment bin within a designated Satellite Accumulation Area (SAA).[20] This area should be clearly marked, away from ignition sources, and segregated from incompatible chemicals.[18]
-
Monitor Container Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
Request Pickup: Once the container is full or you are approaching the regulatory time limit for accumulation (consult your EHS office), submit a chemical waste pickup request through your institution's designated system.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill:
-
Minor Spill (inside a chemical fume hood): If you are trained and equipped, use a chemical spill kit with an absorbent appropriate for organic compounds. Absorb the spill, collect the contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it with the 1-Ethylpiperidin-4-one oxime waste.
-
Major Spill (outside a fume hood, or any spill you are not comfortable handling): Evacuate the immediate area. If there is an inhalation hazard, pull the fire alarm to initiate a building evacuation. Call your institution's emergency number or 911 and report a chemical spill. Provide the chemical name and location.
-
-
Decontaminate: After the spill is cleaned up, decontaminate the area as advised by your EHS department.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing while flushing.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the safe handling and disposal of 1-Ethylpiperidin-4-one oxime waste.
Sources
- 1. 1-Ethylpiperidin-4-one | C7H13NO | CID 77159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. acs.org [acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. youtube.com [youtube.com]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 18. connmaciel.com [connmaciel.com]
- 19. fishersci.com [fishersci.com]
- 20. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
